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  • Product: 4-(1H-imidazol-1-yl)benzoic acid hydrochloride
  • CAS: 249292-42-0

Core Science & Biosynthesis

Foundational

4-(1H-imidazol-1-yl)benzoic acid hydrochloride CAS 249292-42-0 properties

An In-Depth Technical Guide to 4-(1H-imidazol-1-yl)benzoic acid hydrochloride (CAS 249292-42-0): Properties, Synthesis, and Handling Executive Summary 4-(1H-imidazol-1-yl)benzoic acid hydrochloride (CAS No. 249292-42-0)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(1H-imidazol-1-yl)benzoic acid hydrochloride (CAS 249292-42-0): Properties, Synthesis, and Handling

Executive Summary

4-(1H-imidazol-1-yl)benzoic acid hydrochloride (CAS No. 249292-42-0) is the hydrochloride salt of 4-(1H-imidazol-1-yl)benzoic acid (CAS No. 17616-04-5). This compound is a heterocyclic building block of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry. Its structure incorporates a rigid benzoic acid scaffold with a versatile imidazole moiety. This bifunctional nature—a carboxylic acid group capable of forming amides, esters, and coordinating to metals, and an imidazole ring known for its coordination chemistry and presence in bioactive molecules—makes it a valuable linker and precursor for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed and rationalized synthesis protocol, potential applications, and essential safety and handling information for laboratory professionals.

Physicochemical Properties

The core structure consists of an imidazole ring linked at the N1 position to the para-position of a benzoic acid ring. The hydrochloride salt form enhances its solubility in certain polar solvents and modifies the acidity of the functional groups. It is crucial to distinguish between the hydrochloride salt and the parent free acid, as their properties and handling may differ.

Table 1: Comparative Physicochemical Properties

Property4-(1H-imidazol-1-yl)benzoic acid hydrochloride4-(1H-imidazol-1-yl)benzoic acid (Free Acid)
CAS Number 249292-42-0[1]17616-04-5[2][3][4]
Molecular Formula C₁₀H₉ClN₂O₂[1]C₁₀H₈N₂O₂[2][4][5]
Molecular Weight 224.64 g/mol [1]188.18 g/mol [2][4]
Physical Form SolidSolid, may appear as yellow crystals[6]
Purity Typically >95%[1]Typically >98%
Storage Store locked up in a dry, cool, well-ventilated place[7].Sealed in dry, room temperature[3].
InChI Key LFIDZIWWYNTQOQ-UHFFFAOYSA-N (for free acid)LFIDZIWWYNTQOQ-UHFFFAOYSA-N

Synthesis and Purification

Synthetic Strategy Overview

The most common and reliable route to synthesize the parent compound, 4-(1H-imidazol-1-yl)benzoic acid, involves a nucleophilic aromatic substitution (SₙAr) reaction, often referred to as an Ullmann-type condensation, followed by saponification. This strategy begins by coupling an activated 4-halobenzoate ester with imidazole. The choice of an ester starting material is critical as it protects the carboxylic acid functionality, which would otherwise interfere with the basic conditions of the coupling reaction. The final step involves hydrolysis of the ester to yield the carboxylic acid, which can then be protonated with hydrochloric acid to form the target hydrochloride salt.

Detailed Experimental Protocol: Two-Step Synthesis

This protocol describes the synthesis of the free acid from methyl 4-fluorobenzoate, followed by its conversion to the hydrochloride salt.[8]

Step 1: Synthesis of Methyl 4-(1H-imidazol-1-yl)benzoate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine methyl 4-fluorobenzoate (1.52 g, 10 mmol), 1H-imidazole (0.82 g, 12 mmol), and anhydrous potassium carbonate (1.40 g, 10 mmol).

  • Solvent Addition: Add 7 mL of dimethylsulfoxide (DMSO). Rationale: DMSO is a high-boiling polar aprotic solvent that effectively solvates the potassium carbonate and facilitates the nucleophilic attack of the deprotonated imidazole on the electron-deficient aromatic ring.

  • Reaction Execution: Heat the mixture with stirring at 120-130°C for 5 hours. The elevated temperature is necessary to overcome the activation energy of the SₙAr reaction.

  • Workup and Extraction: Cool the reaction mixture to room temperature. Add water and acidify the solution. Extract the aqueous layer with diethyl ether. Adjust the pH of the aqueous layer to 8 with sodium carbonate to ensure the product is in its free base form, then extract with diethyl ether. Rationale: The initial acid/base workup serves to remove unreacted starting materials and byproducts.

  • Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the intermediate ester.

Step 2: Saponification and Hydrochloride Salt Formation

  • Hydrolysis: Take the crude methyl 4-(1H-imidazol-1-yl)benzoate from the previous step (e.g., 0.61 g, 3 mmol) and add it to 5 mL of 10% aqueous sodium hydroxide.

  • Reaction: Reflux the mixture for 5-10 minutes. Rationale: The strongly basic conditions promote the rapid saponification (hydrolysis) of the methyl ester to its corresponding sodium carboxylate salt.

  • Acidification and Precipitation: Cool the solution. Slowly add hydrochloric acid (e.g., 6M HCl) until the pH of the solution is between 2 and 3. A precipitate will form. Rationale: Acidification serves two purposes: it protonates the carboxylate to form the insoluble free carboxylic acid, and with sufficient acid, it protonates the basic nitrogen of the imidazole ring, forming the hydrochloride salt.

  • Isolation and Drying: Filter the precipitated solid, wash with cold water, and dry thoroughly to yield 4-(1H-imidazol-1-yl)benzoic acid hydrochloride.

Visualization of Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Saponification & Acidification Reactant1 Methyl 4-fluorobenzoate Intermediate Methyl 4-(1H-imidazol-1-yl)benzoate Reactant1->Intermediate K₂CO₃, DMSO 120-130°C, 5h Reactant2 1H-Imidazole Reactant2->Intermediate Product 4-(1H-imidazol-1-yl)benzoic acid HCl (CAS 249292-42-0) Intermediate->Product 1. 10% NaOH (aq), Reflux 2. HCl (aq), pH 2-3

Caption: Workflow for the synthesis of 4-(1H-imidazol-1-yl)benzoic acid HCl.

Purification and Characterization

For high-purity material required in drug development, recrystallization from a suitable solvent system (e.g., ethanol/water) is recommended. The identity and purity of the final product should be confirmed using standard analytical techniques. While specific data is not publicly available, researchers should expect to use:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight of the cation (189.07 g/mol for [C₁₀H₉N₂O₂]⁺).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. Vendor-supplied material can often be requested with a Certificate of Analysis (COA) detailing these results.[9]

Applications in Research and Development

The utility of this compound stems from its bifunctional nature, serving primarily as a specialized building block or linker.[3]

  • As a Ligand for Metal Complexes: The imidazole nitrogen is an excellent coordinating atom for a wide range of transition metals. This makes the parent molecule a valuable ligand for creating metal-organic frameworks (MOFs), coordination polymers, and discrete metal complexes with potential catalytic or material applications.[10]

  • As a Scaffold in Medicinal Chemistry: The overall structure can be used as a rigid scaffold to which other pharmacophores are attached. The carboxylic acid can be readily converted into amides or esters, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. The imidazole ring itself is a common feature in many pharmaceuticals.

  • In Organic Materials Science: Its rigid structure and capacity for hydrogen bonding (via the carboxylic acid and N-H on the protonated imidazole) make it a candidate for the design of supramolecular assemblies and functional organic materials.

Visualization of Molecular Connectivity

MolecularConnectivity Molecule 4-(1H-imidazol-1-yl)benzoic acid HCl Imidazole Ring Carboxylic Acid Moiety App1 Metal Coordination (e.g., MOFs, Catalysts) Molecule:f1->App1 N-donor site App2 Covalent Derivatization (e.g., Amide/Ester Formation) Molecule:f2->App2 Acyl group

Caption: Functional sites for derivatization and coordination.

Safety, Handling, and Storage

As a laboratory chemical, 4-(1H-imidazol-1-yl)benzoic acid and its hydrochloride salt must be handled with appropriate care. The following information is synthesized from available safety data sheets.[2][7]

Table 2: GHS Hazard Information

PictogramSignal WordHazard Statements
GHS07: Exclamation MarkWarning H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation[2].
Personal Protective Equipment (PPE) and Handling
  • Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 (US) standards.[7]

  • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin exposure.[7]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid dust inhalation. For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be used.[2]

  • General Hygiene: Wash hands thoroughly after handling. Avoid ingestion, inhalation, and contact with skin and eyes.[7]

Storage and Disposal
  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[7] It should be stored away from incompatible materials.

  • Incompatible Materials: Strong bases and strong oxidizing agents.[7]

  • Disposal: Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations. This should be done via a licensed professional waste disposal service.[2]

References

  • MSDS of 4-(1H-imidazol-1-yl)benzoic Acid. (2013, September 11). Capot Chemical Co.,Ltd..
  • 4-(1H-Imidazol-1-yl)benzoic acid hydrochloride. CymitQuimica.
  • Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid. PrepChem.com.
  • 17616-04-5|4-(1H-Imidazol-1-yl)benzoic acid. BLDpharm.
  • 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID synthesis. ChemicalBook.
  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008, November 17). Beilstein Journal of Organic Chemistry.
  • SAFETY DATA SHEET. Fisher Scientific.
  • 249292-42-0|4-(1H-Imidazol-1-yl)benzoic acid hydrochloride. Ambeed.
  • 4-(Imidazol-1-yl)benzoic acid. PMC.
  • 4-(1H-Imidazol-1-yl)benzoic acid. Oakwood Chemical.
  • 4-(1H-Imidazol-1-yl)benzoic acid | 17616-04-5. Sigma-Aldrich.
  • (PDF) 4-(Imidazol-1-yl)benzoic acid. ResearchGate.

Sources

Exploratory

An In-depth Technical Guide to 4-(imidazol-1-yl)benzoic acid HCl: Structure, Synthesis, and Applications

Introduction: The Significance of a Versatile Heterocyclic Scaffold 4-(imidazol-1-yl)benzoic acid and its hydrochloride salt represent a class of heterocyclic compounds of significant interest in modern chemical and phar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Versatile Heterocyclic Scaffold

4-(imidazol-1-yl)benzoic acid and its hydrochloride salt represent a class of heterocyclic compounds of significant interest in modern chemical and pharmaceutical research. This molecule uniquely combines the structural features of benzoic acid with an imidazole ring, a ubiquitous moiety in biologically active compounds.[1][2] The imidazole core, with its electron-rich nature and two nitrogen atoms, can readily engage in various non-covalent interactions, such as hydrogen bonding and metal coordination.[2][3] This makes it a privileged scaffold in medicinal chemistry.[4][5] The benzoic acid group provides a site for further chemical modification and influences the molecule's overall solubility and electronic properties.

This guide provides an in-depth examination of the chemical structure, synthesis, characterization, and application of 4-(imidazol-1-yl)benzoic acid HCl. It is designed to serve as a technical resource for researchers leveraging this compound as a critical building block in drug discovery, materials science, and synthetic chemistry.

Chemical Structure and Physicochemical Properties

The foundational aspect of 4-(imidazol-1-yl)benzoic acid is its molecular architecture, where an imidazole ring is linked via a nitrogen atom (N-1) to the fourth carbon of a benzene ring, which also bears a carboxylic acid group. The hydrochloride (HCl) salt is formed by the protonation of one of the basic nitrogen atoms of the imidazole ring, which enhances the compound's solubility in aqueous media.

Molecular Structure

The structure consists of a planar benzene ring and a planar imidazole ring. However, there is a notable torsion angle between these two rings. X-ray crystallography studies on the free base have determined that the imidazole and benzene rings form a dihedral angle of approximately 14.5°.[6][7][8] This spatial arrangement is crucial as it influences the molecule's packing in a crystal lattice and its interaction with biological targets.

chemical_structure cluster_benzoic_acid Benzoic Acid Moiety cluster_imidazole Imidazole Moiety C1 C C2 C C1->C2 N1_imidazole N C1->N1_imidazole C-N bond C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C_carboxyl C C4->C_carboxyl C6 C C5->C6 C6->C1 O1_carboxyl O C_carboxyl->O1_carboxyl O2_carboxyl OH C_carboxyl->O2_carboxyl C2_imidazole C N1_imidazole->C2_imidazole N3_imidazole N C2_imidazole->N3_imidazole C4_imidazole C N3_imidazole->C4_imidazole H_N3 H+ N3_imidazole->H_N3 C5_imidazole C C4_imidazole->C5_imidazole C5_imidazole->N1_imidazole lab HCl synthesis_workflow cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Salt Formation start Methyl 4-fluorobenzoate + Imidazole + K₂CO₃ in DMSO react1 Heat at 120-130°C (5 hours) start->react1 workup1 Aqueous Work-up & Extraction react1->workup1 intermediate Methyl 4-(imidazol-1-yl)benzoate workup1->intermediate hydrolysis Reflux with 10% NaOH intermediate->hydrolysis neutralize Cool and Neutralize with HCl (pH 6-7) hydrolysis->neutralize product_freebase 4-(imidazol-1-yl)benzoic acid (Free Base) neutralize->product_freebase dissolve Dissolve in Isopropanol product_freebase->dissolve add_hcl Add Concentrated HCl dissolve->add_hcl final_product 4-(imidazol-1-yl)benzoic acid HCl (Final Product) add_hcl->final_product

Sources

Foundational

Technical Comparative Analysis: 4-(Imidazol-1-yl)benzoic Acid vs. Hydrochloride Salt

Executive Summary This technical guide analyzes the physicochemical and functional distinctions between 4-(imidazol-1-yl)benzoic acid (Free Acid) and its hydrochloride salt (HCl Salt). While sharing the same pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the physicochemical and functional distinctions between 4-(imidazol-1-yl)benzoic acid (Free Acid) and its hydrochloride salt (HCl Salt). While sharing the same pharmacophore used in kinase inhibitors and Metal-Organic Frameworks (MOFs), their divergent solid-state properties, solubility profiles, and synthetic handling requirements dictate their specific applications. The Free Acid is characterized by a high-melting neutral crystal lattice stabilized by intermolecular hydrogen bonds, whereas the HCl salt offers enhanced aqueous solubility and ionic character suitable for formulation and specific crystal engineering tasks.

Molecular Architecture & Electronic Properties

The core structure consists of a benzoic acid moiety substituted at the para position with an imidazole ring attached via the N1 nitrogen. This N-linkage (N-aryl bond) significantly influences the electronic properties of the imidazole ring compared to C-linked isomers.

Electronic Environment and pKa

The molecule possesses two ionizable centers: the carboxylic acid group and the N3 nitrogen of the imidazole ring.

  • Carboxylic Acid (COOH): Typical benzoic acid derivatives have a pKa

    
     4.2. The electron-withdrawing nature of the imidazolyl group may slightly increase acidity (lower pKa).
    
  • Imidazole Nitrogen (N3): The N1-phenyl attachment exerts an electron-withdrawing inductive effect, reducing the basicity of the N3 lone pair compared to unsubstituted imidazole (pKa 6.95). The pKa of the conjugate acid of 1-phenylimidazole is approximately 5.76. Consequently, the N3 site in 4-(imidazol-1-yl)benzoic acid is less basic than alkyl-imidazoles.

Speciation and Salt Formation
  • Free Acid (CAS 17616-04-5): Exists primarily as a neutral molecule in the solid state, stabilized by strong intermolecular hydrogen bonds (

    
    ). In solution near its isoelectric point (pH 
    
    
    
    4.5–5.0), it exhibits low solubility due to charge neutralization (zwitterionic potential exists but solid-state data confirms neutral packing).
  • Hydrochloride Salt (CAS 249292-42-0): Protonation of the N3 imidazole nitrogen yields the imidazolium cation. The chloride counter-ion balances the charge, disrupting the tight neutral H-bond network and significantly increasing lattice energy and water solubility.

pH-Dependent Speciation Diagram (DOT)

Speciation Cation Cationic Form (pH < 3) (COOH / NH+) Iso Neutral / Zwitterionic (pH 4-5) (COOH / N) or (COO- / NH+) *Insoluble Precipitate* Cation->Iso -H+ (COOH deprotonation) Iso->Cation +H+ (HCl Salt Formation) Anion Anionic Form (pH > 7) (COO- / N) Iso->Anion -H+ (NH+ deprotonation)

Physicochemical Profiling

PropertyFree Acid (Neutral)Hydrochloride Salt (HCl)
CAS Number 17616-04-5249292-42-0
Formula


MW 188.18 g/mol 224.64 g/mol
Appearance Yellow/Off-white crystalline solidWhite to off-white solid
Melting Point ~305°C (dec)Varies (often lower/hygroscopic)
Aqueous Solubility Poor (especially at pH 4-6)High (Ionic solvation)
Organic Solubility Soluble in DMSO, DMF; Poor in non-polarsSoluble in MeOH, Water; Poor in Ether
Solid State H-bonded chains (

)
Ionic lattice (

)
Solubility & Stability
  • Free Acid: The neutral form is notoriously insoluble in water and common organic solvents (ether, dichloromethane) due to strong intermolecular interactions. It dissolves readily in DMSO or aqueous base (forming the carboxylate).

  • HCl Salt: The introduction of the ionic bond renders the compound soluble in water and lower alcohols (methanol, ethanol). This form is preferred for biological assays requiring aqueous stock solutions without DMSO.

Synthetic Pathways & Conversion[3][4]

The synthesis typically employs a copper-catalyzed Ullmann-type coupling between imidazole and a 4-halobenzoic acid derivative.

Synthesis Workflow
  • Coupling: Reaction of 4-fluorobenzoic acid (or ester) with imidazole using

    
     and a catalyst (e.g., CuI or just thermal substitution in DMSO).
    
  • Hydrolysis (if ester used): Base hydrolysis (

    
    ) to generate the carboxylate.
    
  • Isolation (Critical Step):

    • To get Free Acid: Acidify carefully to pH 6–7 (isoelectric vicinity). The neutral acid precipitates.

    • To get HCl Salt: Acidify to pH < 2 with concentrated HCl. The salt may precipitate or require evaporation/crystallization.

Experimental Protocol: Conversion of Free Acid to HCl Salt
  • Step 1: Suspend 1.0 eq of 4-(imidazol-1-yl)benzoic acid in Methanol (10 vol).

  • Step 2: Add 1.1 eq of concentrated HCl (12M) or 4M HCl in dioxane.

  • Step 3: Stir at room temperature until the suspension clears (salt formation).

  • Step 4: Concentrate in vacuo or add diethyl ether to precipitate the hydrochloride salt.

  • Step 5: Filter and dry under vacuum/nitrogen.

Synthetic Logic Diagram (DOT)

Synthesis Start Start: 4-Fluorobenzoic Acid + Imidazole Coupling Ullmann Coupling (DMSO, K2CO3, 120°C) Start->Coupling Inter Intermediate: Carboxylate Anion Coupling->Inter Split Acidification Target Inter->Split FreeAcid Target: Free Acid Adjust pH to ~6.5 Precipitate Neutral Solid Split->FreeAcid Mild Acid HClSalt Target: HCl Salt Adjust pH < 2 (Conc. HCl) Evaporate/Crystallize Split->HClSalt Excess HCl

Solid-State Characterization

Understanding the crystal structure is vital for materials science applications (e.g., MOF synthesis).

Free Acid Crystal Structure
  • Space Group: Monoclinic, Pc.[1][2]

  • Geometry: The imidazole ring is twisted relative to the benzene ring (dihedral angle

    
    ).[1][3]
    
  • Packing: The structure is dominated by intermolecular

    
     hydrogen bonds .[1][3] The carboxylic acid proton (
    
    
    
    ) donates to the imidazole nitrogen (
    
    
    ) of an adjacent molecule, forming infinite 1D chains. These chains pack into sheets via weak
    
    
    interactions.[1][3][4]
  • Implication: This strong H-bond network explains the high melting point (~305°C) and poor solubility.

HCl Salt Crystal Structure
  • Packing: The lattice consists of cations (protonated imidazolium) and chloride anions. The dominant interaction is electrostatic (

    
    ) and charge-assisted hydrogen bonding.
    
  • Implication: The disruption of the infinite neutral chains by chloride ions lowers the lattice energy barrier for solvation in water.

Applications

Metal-Organic Frameworks (MOFs)
  • Preferred Form: Free Acid .

  • Rationale: In MOF synthesis (solvothermal), the ligand acts as a linker. The carboxylic acid coordinates to metal clusters (e.g., Zn, Zr). The imidazole nitrogen can also coordinate.[1] Using the HCl salt introduces chloride ions, which can compete for coordination sites or alter the topology of the final framework (acting as a modulator). Therefore, the pure Free Acid is the standard precursor.

Medicinal Chemistry & Prodrugs
  • Preferred Form: HCl Salt .

  • Rationale: For biological testing, solubility is paramount. The HCl salt allows for preparation of aqueous buffers (PBS) without high percentages of DMSO, which can be cytotoxic. Additionally, the salt form is often the starting point for further derivatization (e.g., amide coupling) where the acid chloride or activated ester is generated in situ.

References

  • Sigma-Aldrich. 4-(1H-Imidazol-1-yl)benzoic acid Product Sheet. CAS 17616-04-5.[5][6][7][8] Link

  • Zheng, Z., et al. (2011). 4-(Imidazol-1-yl)benzoic acid.[1] Acta Crystallographica Section E: Structure Reports Online, 67(2), o524.[4] Link

  • PubChem. 4-(1H-Imidazol-1-yl)benzoic acid. Compound Summary. Link

  • ChemicalBook. Synthesis of 4-(1H-Imidazol-1-yl)benzoic acid. Reaction Protocols. Link

  • Beilstein J. Org. Chem. Synthesis of imidazol-1-yl-acetic acid derivatives. (Analogous synthetic logic).[1] Link

Sources

Exploratory

pKa values of imidazole nitrogen in 4-(1H-imidazol-1-yl)benzoic acid

An In-Depth Technical Guide to the pKa Values of Imidazole Nitrogen in 4-(1H-imidazol-1-yl)benzoic Acid For Researchers, Scientists, and Drug Development Professionals Abstract The ionization constant (pKa) is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa Values of Imidazole Nitrogen in 4-(1H-imidazol-1-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, target binding, and pharmacokinetic profile. This guide provides a comprehensive analysis of the factors governing the pKa of the basic nitrogen atom in 4-(1H-imidazol-1-yl)benzoic acid. We delve into the underlying chemical principles, compare established experimental and computational methodologies for pKa determination, and provide detailed, field-proven protocols. This document is designed to serve as an authoritative resource, blending theoretical knowledge with practical application to empower scientists in their research.

Introduction: The Significance of pKa in Molecular Design

4-(1H-imidazol-1-yl)benzoic acid is a bifunctional molecule possessing two ionizable centers: a weakly acidic carboxylic acid group and a weakly basic imidazole ring. The extent to which these groups are protonated or deprotonated at physiological pH (typically ~7.4) is dictated by their respective pKa values. For drug development professionals, understanding and accurately determining these values is not merely an academic exercise; it is fundamental to predicting a compound's behavior in a biological system.[1]

The protonation state of the imidazole nitrogen is particularly crucial. Imidazole is a common heterocycle in medicinal chemistry, often serving as a bioisostere for other functional groups or participating directly in hydrogen bonding with biological targets like enzymes and receptors.[2][3] The pKa of its conjugate acid determines whether it will be a neutral hydrogen bond acceptor or a positively charged imidazolium ion, which acts as a hydrogen bond donor. This charge state dramatically alters a molecule's interaction profile and its ability to cross cellular membranes.

This guide will focus primarily on the pKa of the pyridine-like nitrogen (N-3) of the imidazole moiety, exploring how the electronic influence of the para-substituted benzoic acid group modulates its basicity.

Theoretical Framework: Predicting Ionization Behavior

To understand the pKa of the imidazole nitrogen in our target molecule, we must first consider the properties of its parent constituents and the electronic effects that arise from their combination.

Basicity of Imidazole

Imidazole is an amphoteric molecule, meaning it can act as both an acid and a base.[2][4]

  • As a base: The lone pair of electrons on the sp2-hybridized, pyridine-like nitrogen is available for protonation. The resulting imidazolium cation is stabilized by resonance. The pKa of this conjugate acid is approximately 7.0, making imidazole about sixty times more basic than pyridine.[4][5]

  • As an acid: The proton on the pyrrole-like nitrogen can be removed, with a pKa of around 14.5, making it a very weak acid.[2][4]

Acidity of Benzoic Acid

Benzoic acid is a simple aromatic carboxylic acid with a pKa of approximately 4.20.[6][7][8][9] Its acidity is greater than that of non-aromatic carboxylic acids like acetic acid (pKa ≈ 4.76) due to the electron-withdrawing nature of the sp2-hybridized carbons of the benzene ring, which stabilizes the resulting carboxylate anion.[10]

Electronic Effects in 4-(1H-imidazol-1-yl)benzoic Acid

In 4-(1H-imidazol-1-yl)benzoic acid, the two functional groups electronically influence each other.

  • Effect of Benzoic Acid on Imidazole's Basicity: The benzoic acid substituent, particularly the carboxyl group, is electron-withdrawing. This effect is transmitted through the phenyl ring to the imidazole nitrogen. This withdrawal of electron density reduces the availability of the lone pair on the basic nitrogen (N-3), making it less attractive to a proton. Consequently, the imidazole moiety in 4-(1H-imidazol-1-yl)benzoic acid is expected to be less basic than unsubstituted imidazole. This translates to a lower pKa value for its conjugate acid compared to the ~7.0 of the parent imidazolium ion.

  • Effect of Imidazole on Benzoic Acid's Acidity: The effect of the 1-imidazolyl substituent on the acidity of the benzoic acid is more complex, involving a combination of inductive and resonance effects. This guide's primary focus is the imidazole nitrogen, but it is important to acknowledge this second ionization event.

The interplay of these factors is visually summarized in the logical diagram below.

G cluster_0 Structural Components & Intrinsic Properties cluster_1 Electronic Interactions in Target Molecule cluster_2 Predicted Outcome A Imidazole (pKa of conjugate acid ≈ 7.0) C 4-(1H-imidazol-1-yl)benzoic acid A->C B Benzoic Acid (pKa ≈ 4.2) B->C D Carboxyl group acts as an Electron-Withdrawing Group (EWG) C->D influences E EWG reduces electron density on imidazole N-3 D->E F Basicity of Imidazole is Reduced E->F G Predicted pKa (Imidazolium) < 7.0 F->G leads to

Caption: Logical flow of electronic effects on imidazole basicity.

Quantitative Data Summary

The following table summarizes the pKa values of the parent compounds and related structures, providing a reference framework for our analysis.

CompoundIonizable GrouppKa ValueReference(s)
ImidazoleConjugate Acid (Imidazolium)~7.0[2][4][5]
ImidazoleN-H Proton~14.5[2][4]
Benzoic AcidCarboxylic Acid~4.20[6][7][8]
4-NitroimidazoleN-H Proton9.3[11][12]
4-(1H-imidazol-1-ylmethyl)benzoic acidCarboxylic Acid (Predicted)4.14[13]

Methodologies for pKa Determination

Accurate pKa determination requires robust experimental or computational methods. The choice of method often depends on the compound's properties, such as solubility and the presence of a chromophore, as well as available equipment.

MethodPrincipleAdvantagesDisadvantages
Potentiometric Titration Measures pH change upon addition of a titrant (acid or base).High precision, considered a "gold standard".[14]Requires higher sample concentration and solubility (~10⁻⁴ M).[15] Prone to error from CO₂ absorption at high pH.
UV-Vis Spectrophotometry Measures changes in UV-Vis absorbance as a function of pH.High sensitivity (>10⁻⁶ M), requires less sample, suitable for poorly soluble compounds.[14]Requires a chromophore near the ionization site and distinct spectra for protonated/deprotonated forms.[16]
Computational Methods Calculates free energy differences between protonated and deprotonated states using quantum mechanics and solvation models.No physical sample needed, provides mechanistic insight.Accuracy is highly dependent on the level of theory and solvation model used; can be computationally expensive.[17][18][19]
Experimental Protocols

The following sections provide detailed, step-by-step protocols for the two most common experimental methods.

This protocol is designed to be a self-validating system, incorporating essential calibration and control steps.

Objective: To determine the pKa of the imidazole nitrogen and carboxylic acid in 4-(1H-imidazol-1-yl)benzoic acid by monitoring pH changes during titration with a strong base.

Materials:

  • 4-(1H-imidazol-1-yl)benzoic acid

  • Calibrated pH meter and combination pH electrode

  • Magnetic stirrer and stir bar

  • Class A burette (10 or 25 mL)

  • Volumetric flasks and pipettes

  • Standardized 0.1 M NaOH solution (carbonate-free)

  • Standardized 0.1 M HCl solution

  • 0.15 M KCl solution (to maintain constant ionic strength)

  • Deionized, degassed (e.g., nitrogen-purged) water

  • Standard pH buffers (e.g., pH 4.01, 7.00, 10.01)

Workflow Diagram:

G start Start prep 1. Prepare Solutions (Analyte, Titrant, Ionic Strength Adjuster) start->prep cal 2. Calibrate pH Meter (Using standard buffers) prep->cal setup 3. Assemble Titration Apparatus (Sample in vessel, electrode immersed, N2 purge) cal->setup acidify 4. Acidify Sample (Add excess 0.1M HCl to protonate both sites) setup->acidify titrate 5. Titrate with 0.1M NaOH (Add titrant in small increments) acidify->titrate record 6. Record Data (pH vs. Volume of NaOH added) titrate->record at each step record->titrate continue until pH plateau blank 7. Perform Blank Titration (Titrate solvent + HCl without analyte) record->blank after sample run end End blank->end

Caption: Workflow for pKa determination via potentiometric titration.

Procedure:

  • System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., 4.01, 7.00, 10.01) that bracket the expected pKa values.[20]

  • Sample Preparation: Accurately weigh a sample of 4-(1H-imidazol-1-yl)benzoic acid and dissolve it in a known volume of degassed water containing 0.15 M KCl to create a solution of ~1 mM. Gentle heating or addition of a minimal amount of co-solvent may be necessary if solubility is low, but this will yield an apparent pKa (pKa').

  • Initial State: Place the solution in a jacketed beaker at a constant temperature (e.g., 25°C). Begin stirring and purge the headspace with nitrogen to prevent CO₂ dissolution, which can interfere with measurements in the basic range.

  • Full Protonation: Add a known excess of standardized 0.1 M HCl to the solution to ensure both the carboxylate and the imidazole nitrogen are fully protonated (e.g., bring the starting pH to ~2).

  • Titration: Begin titrating with standardized 0.1 M NaOH, adding small, precise increments (e.g., 0.05-0.10 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. Collect more data points near the equivalence points where the pH changes most rapidly. Continue until the pH plateaus in the high basic range (e.g., pH 11-12).

  • Blank Titration: Repeat the entire procedure using only the solvent, KCl, and the same amount of initial HCl, but without the analyte. This is crucial for correcting the titration curve for the dilution effect and the presence of water ions.[14]

  • Data Analysis: Plot pH versus the volume of NaOH added. The two equivalence points (for the carboxylic acid and the imidazolium ion) will appear as inflection points. The pKa values correspond to the pH at the half-equivalence points. For higher accuracy, calculate the first (ΔpH/ΔV) and second (Δ²pH/ΔV²) derivatives of the curve. The peaks of the first derivative plot indicate the equivalence points.[21]

Objective: To determine the pKa of the imidazole nitrogen by measuring changes in the compound's UV-Vis spectrum across a range of pH values.

Materials:

  • UV-Vis spectrophotometer (preferably diode array)

  • Matched quartz cuvettes

  • Calibrated pH meter

  • A series of buffer solutions with known pH values spanning the expected pKa (e.g., from pH 5 to 9 for the imidazole group), with constant ionic strength.

  • A stock solution of 4-(1H-imidazol-1-yl)benzoic acid in a suitable solvent (e.g., methanol or DMSO).

Procedure:

  • Identify Analytical Wavelengths:

    • Prepare two highly acidic (e.g., pH 2) and two highly basic (e.g., pH 10) solutions of the compound at the same concentration.

    • Record the full UV-Vis spectrum (e.g., 200-400 nm) for both. The acidic solution represents the fully protonated species (imidazolium), and the basic solution represents the neutral imidazole species (assuming the carboxyl group's pKa is much lower).

    • Identify wavelengths where the absorbance difference between the two forms is maximal.[16]

  • Prepare Sample Series: Prepare a series of solutions by adding a small, constant aliquot of the stock solution to a set of buffers with finely spaced pH values (e.g., 0.2-0.3 pH unit increments) covering the range of pH 5 to 9. Ensure the final concentration of the analyte is identical in all samples.

  • Acquire Spectra: Record the absorbance of each buffered solution at the pre-determined analytical wavelengths.

  • Data Analysis:

    • Plot absorbance versus pH for each selected wavelength. The resulting data should form a sigmoidal curve.

    • The inflection point of this curve corresponds to the pKa.[22]

    • Mathematically, the pKa can be determined by fitting the data to the Henderson-Hasselbalch equation adapted for spectrophotometry: pH = pKa + log[(A - A_HA) / (A_A - A)] where A is the absorbance at a given pH, A_HA is the absorbance of the fully protonated species, and A_A is the absorbance of the deprotonated species.[23]

Computational Approach

For cases where experimental determination is not feasible, computational methods offer a powerful alternative for pKa prediction.

Principle: The pKa is directly related to the Gibbs free energy change (ΔG) of the deprotonation reaction. Quantum chemical methods, such as Density Functional Theory (DFT), combined with a solvation model (like the Polarizable Continuum Model, PCM), can calculate the energies of the protonated and deprotonated species in solution.[17]

Workflow Diagram:

G start Start mol_build 1. Build 3D Structures (Protonated and Neutral Imidazole) start->mol_build gas_opt 2. Gas-Phase Geometry Optimization (e.g., DFT B3LYP/6-31G*) mol_build->gas_opt solv_energy 3. Solvated Single-Point Energy Calculation (e.g., PCM model for water) gas_opt->solv_energy calc_delta_g 4. Calculate ΔG_solv (ΔG = E_neutral + E_H+ - E_protonated) solv_energy->calc_delta_g calc_pka 5. Calculate pKa (pKa = ΔG / 2.303RT) calc_delta_g->calc_pka end End calc_pka->end

Caption: A simplified workflow for computational pKa prediction.

This approach requires careful selection of the functional, basis set, and an accurate value for the solvation free energy of the proton, which can be a source of significant error.[24] Nevertheless, it provides invaluable estimates and insights into the electronic factors at play.

Conclusion

The pKa of the imidazole nitrogen in 4-(1H-imidazol-1-yl)benzoic acid is a key determinant of its molecular behavior in biological contexts. Theoretical analysis based on fundamental electronic principles predicts that the electron-withdrawing nature of the para-benzoic acid group will lower the pKa of the imidazolium ion to a value below the benchmark of 7.0 for unsubstituted imidazole. Accurate determination of this value is best achieved through rigorous experimental methods like potentiometric titration or UV-Vis spectrophotometry, with computational chemistry serving as a valuable predictive tool. The protocols and analyses presented in this guide provide a robust framework for researchers to confidently determine and interpret this critical molecular property, enabling more rational and effective drug design.

References

  • TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. [Link]

  • National Center for Biotechnology Information. Imidazole. PubChem Compound Database. [Link]

  • Wikipedia. Imidazole. [Link]

  • Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzo... [Link]

  • MDPI. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. [Link]

  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

  • Human Journals. Chemical and Pharmacological Properties of Imidazoles. [Link]

  • National Center for Biotechnology Information. Benzoic Acid. PubChem Compound Database. [Link]

  • Turito. Benzoic Acid - Structure, Properties, Reactions. [Link]

  • National Center for Biotechnology Information. Ionization Constants of Substituted Benzoic Acids in Ethanol-Water. [Link]

  • Columbia University. Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. [Link]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. [Link]

  • Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. [Link]

  • Unknown Source. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • National Center for Biotechnology Information. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]

  • Wikipedia. Benzoic acid. [Link]

  • ACS Publications. Calculation of Absolute and Relative Acidities of Substituted Imidazoles in Aqueous Solvent. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • ACS Publications. How to Predict the pKa of Any Compound in Any Solvent. [Link]

  • Unknown Source. pKa of a dye: UV-VIS Spectroscopy. [Link]

  • National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. [Link]

  • ACS Publications. Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. [Link]

  • Rowan Newsletter. Fast and Accurate Prediction of pKa Values with Minimal Empiricism. [Link]

  • CLAS. Table of Acids with Ka and pKa Values. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Quora. Why is benzoic acid (pKa=4.20) more acidic than acetic acid (pKa=4.76)? [Link]

  • Asian Journal of Chemistry. Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. [Link]

  • ResearchGate. pKa values of imidazoles versus degree of substitution. [Link]

  • MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • RSC Publishing. Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. [Link]

  • SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

  • Wiley-VCH. Accurate pKa Determination for a Heterogeneous Group of Organic Molecules. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of Metal-Organic Frameworks using 4-(1H-imidazol-1-yl)benzoic Acid (HImBA)

Executive Summary This guide details the reticular synthesis of Metal-Organic Frameworks (MOFs) utilizing the bifunctional ligand 4-(1H-imidazol-1-yl)benzoic acid (HImBA) . Unlike simple dicarboxylate linkers, HImBA feat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the reticular synthesis of Metal-Organic Frameworks (MOFs) utilizing the bifunctional ligand 4-(1H-imidazol-1-yl)benzoic acid (HImBA) . Unlike simple dicarboxylate linkers, HImBA features both a hard oxygen donor (carboxylate) and a borderline soft nitrogen donor (imidazole). This "heterofunctional" nature allows for the construction of diverse topologies—ranging from 1D chains to complex interpenetrated diamondoid (dia) networks—depending on the metal center (Zn, Cd, Cu) and solvent templates used.

This protocol focuses on the solvothermal synthesis of [Cd(ImBA)₂]·xSolvent , a robust 3D framework exhibiting high thermal stability and fluorescence, making it an ideal candidate for chemical sensing applications (e.g., detection of Fe³⁺ ions or nitro-aromatics).

Ligand Chemistry & Design Logic

The Bifunctional Advantage

The HImBA ligand (


) acts as a non-centrosymmetric bridge. Its asymmetry is the key driver for structural complexity:
  • Carboxylate Group (-COO⁻): Coordinates strongly with oxophilic metals (Zn²⁺, Cd²⁺, Co²⁺) to form stable clusters or paddlewheel Secondary Building Units (SBUs).

  • Imidazole Group (-C₃H₃N₂): Coordinates via the N3 nitrogen, often acting as a monodentate donor that extends the framework structure.

  • Twisted Geometry: The imidazole ring is typically twisted relative to the benzene ring (dihedral angle ~15-30°), preventing efficient packing and encouraging the formation of open, porous channels or interpenetrated networks.

Experimental Protocol: Solvothermal Synthesis

Materials & Reagents
ReagentPurityRole
4-(1H-imidazol-1-yl)benzoic acid (HImBA) >97%Organic Linker
Cadmium Nitrate Tetrahydrate (

)
99.9%Metal Source
Zinc Nitrate Hexahydrate (

)
98%Alternative Metal Source
N,N-Dimethylformamide (DMF) AnhydrousSolvent & Template
Ethanol (EtOH) AbsoluteWashing Agent
Standard Synthesis Workflow (Cd-HImBA MOF)

Safety Note: Cadmium salts are toxic. Handle in a fume hood with appropriate PPE.

Step 1: Precursor Dissolution [1]

  • Weigh 37.6 mg (0.2 mmol) of HImBA ligand.

  • Weigh 61.7 mg (0.2 mmol) of

    
    .
    
  • Combine solids in a 20 mL scintillation vial or Teflon-lined autoclave liner.

  • Add 5 mL of DMF and 1 mL of deionized water .

    • Expert Insight: The addition of water aids in the deprotonation of the carboxylate group without requiring an external base like NaOH, relying on the autogenous pressure and temperature to drive the equilibrium.

Step 2: Homogenization

  • Sonicate the mixture for 10–15 minutes until a clear or slightly turbid homogeneous suspension is achieved.

    • Critical Check: Ensure no large clumps of ligand remain at the bottom. Incomplete dissolution leads to amorphous impurities.

Step 3: Solvothermal Reaction

  • Seal the vessel tightly.[2]

  • Place in a programmable oven.

  • Heat Ramp: 2°C/min to 100°C .

  • Dwell: Hold at 100°C for 48 hours .

  • Cool Down: Cool at a rate of 0.1°C/min to room temperature.

    • Why Slow Cooling? Rapid cooling results in microcrystalline powder. Slow cooling (0.1–0.2°C/min) promotes the growth of high-quality single crystals suitable for X-ray diffraction (SXRD).

Step 4: Isolation & Washing

  • Decant the mother liquor.

  • Wash the colorless block crystals with fresh DMF (3 x 5 mL) to remove unreacted ligand.

  • Solvent Exchange: Soak crystals in Ethanol for 3 days, refreshing the solvent every 24 hours.

    • Purpose: This replaces high-boiling DMF with low-boiling Ethanol, facilitating activation (pore emptying).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Weigh Reagents (0.2 mmol Cd salt + 0.2 mmol HImBA) Mix Solvent Addition (5 mL DMF : 1 mL H2O) Start->Mix Sonicate Sonication (15 min, Homogenize) Mix->Sonicate Heat Solvothermal Reaction (100°C, 48h) Sonicate->Heat Seal Vessel Cool Slow Cooling (0.1°C/min) Heat->Cool Crystal Growth Wash Washing & Exchange (DMF -> EtOH) Cool->Wash Decant End Activated MOF Crystals Wash->End

Figure 1: Step-by-step solvothermal synthesis workflow for Cd-HImBA MOF.

Characterization & Validation

Powder X-Ray Diffraction (PXRD)[3]
  • Expectation: High crystallinity with sharp peaks.

  • Validation: Compare experimental pattern with the simulated pattern from single-crystal data (CIF).

  • Troubleshooting: Broad peaks indicate amorphous phases (reaction temp too low). Extra peaks indicate unreacted ligand (wash more thoroughly with DMF).

Thermal Stability (TGA)
  • Solvent Loss: Weight loss < 150°C corresponds to guest solvent molecules (H₂O/EtOH).

  • Framework Stability: The Cd-HImBA framework is typically stable up to 350–400°C . Decomposition of the organic linker occurs above this threshold.

Application: Fluorescence Sensing Protocol

The


 electronic configuration of Cd(II) and Zn(II) allows the intraligand charge transfer (ILCT) fluorescence of HImBA to be preserved and often enhanced (Rigidochromic effect).
Sensing Mechanism

The MOF exhibits strong blue emission (


 nm) upon excitation (

nm).
  • Quenching (Turn-Off): Electron-deficient analytes (e.g., Nitrobenzene, Fe³⁺) quench fluorescence via Photoinduced Electron Transfer (PET).

  • Enhancement (Turn-On): Certain analytes may lock the ligand conformation, reducing non-radiative decay.

Sensing Workflow
  • Preparation: Grind 5 mg of activated MOF crystals into a fine powder.

  • Dispersion: Suspend in 10 mL of solvent (H₂O or EtOH) and sonicate for 20 min to create a stable suspension.

  • Blank Reading: Record PL spectrum of the suspension.

  • Titration: Add analyte solution (e.g.,

    
     M aqueous 
    
    
    
    ) in 10
    
    
    L increments.
  • Observation: Monitor intensity decrease at

    
    .
    
Sensing Logic Diagram

SensingMechanism Excitation UV Excitation (300-340 nm) MOF MOF Ligand (HImBA) Excited State Excitation->MOF Emission Blue Fluorescence (430 nm) MOF->Emission No Analyte Quench Fluorescence Quenching (PET Mechanism) MOF->Quench + Analyte (Energy Transfer) Analyte Analyte (e.g., Fe3+) Electron Acceptor Analyte->Quench

Figure 2: Mechanism of fluorescence quenching in HImBA-based MOFs.

References

  • New Metal–Organic Frameworks Constructed from the 4-Imidazole-Carboxylate Ligand: Structural Diversities, Luminescence, and Gas Adsorption Properties. Crystal Growth & Design, 2014.

  • A Comparative Guide to Metal-Organic Frameworks Derived from Isomers of (1H-imidazol-1-yl)benzoic Acid. BenchChem Technical Guides, 2025.

  • Water vapour and gas induced phase transformations in an 8-fold interpenetrated diamondoid metal–organic framework. CrystEngComm, 2013.

  • Metal–organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylate ligands for selectively sensing Fe(iii) ions. Dalton Transactions, 2016.

  • 4-(Imidazol-1-yl)benzoic acid: Crystal Structure and Coordination Modes. Acta Crystallographica Section E, 2011.

Sources

Application

protocol for synthesizing 4-(1H-imidazol-1-yl)benzoic acid from 4-fluorobenzaldehyde

Application Note: Scalable Synthesis of 4-(1H-imidazol-1-yl)benzoic acid Executive Summary This application note details a robust, scalable protocol for the synthesis of 4-(1H-imidazol-1-yl)benzoic acid (CAS: 17616-04-5)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 4-(1H-imidazol-1-yl)benzoic acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(1H-imidazol-1-yl)benzoic acid (CAS: 17616-04-5), a critical pharmacophore in the development of AT1 receptor antagonists and metalloproteinase inhibitors.

The synthesis utilizes 4-fluorobenzaldehyde as the starting material.[1] Contrary to intuitive approaches that might prioritize oxidation first, this protocol employs a Nucleophilic Aromatic Substitution (SNAr) followed by Oxidation . This sequence is selected to maximize the electronic activation of the benzene ring during the coupling step, ensuring high yields and minimizing side reactions.

Strategic Retrosynthesis & Reaction Logic

The design of this synthetic route relies on the electronic properties of the substituents on the benzene ring.[2]

  • Step 1 (C-N Coupling): The aldehyde group (-CHO) is a strong electron-withdrawing group (EWG) via resonance (-M effect), which significantly lowers the electron density at the para-position. This activates the C-F bond for nucleophilic attack by imidazole.

    • Counter-logic: If we oxidized the aldehyde to the carboxylic acid first, the resulting carboxylate anion (-COO-) formed under basic coupling conditions would act as an electron-donating group (via induction) and essentially shut down the SNAr reaction.

  • Step 2 (Oxidation): Once the imidazole is installed, the aldehyde is oxidized to the carboxylic acid using Potassium Permanganate (KMnO4). This method is chosen for its cost-effectiveness and operational simplicity in handling the zwitterionic product.

ReactionScheme SM 4-Fluorobenzaldehyde (Starting Material) Step1 Step 1: S_NAr Coupling (Imidazole, K2CO3, DMSO) SM->Step1 Activation via -CHO Inter 4-(1H-imidazol-1-yl)benzaldehyde (Intermediate) Step1->Inter Step2 Step 2: Oxidation (KMnO4, H2O) Inter->Step2 Prod 4-(1H-imidazol-1-yl)benzoic acid (Target) Step2->Prod Precipitation at pI

Figure 1: Synthetic pathway prioritizing electronic activation for the SNAr step.

Experimental Protocol

Step 1: Synthesis of 4-(1H-imidazol-1-yl)benzaldehyde

Principle: Base-mediated displacement of fluoride by imidazole in a polar aprotic solvent.

Reagents & Stoichiometry:

Reagent Equiv. Role
4-Fluorobenzaldehyde 1.0 Substrate (Electrophile)
Imidazole 1.2 Nucleophile
Potassium Carbonate (K2CO3) 1.5 Base (HF Scavenger)

| DMSO | 5-7 Vol | Solvent (Polar Aprotic) |

Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Addition: Add imidazole (1.2 eq) and anhydrous K2CO3 (1.5 eq) to DMSO (dimethyl sulfoxide). Stir for 10 minutes at room temperature to ensure homogeneity of the suspension.

    • Note: Use anhydrous K2CO3. Water content >1% can reduce reaction rate by solvating the fluoride leaving group.

  • Substrate Addition: Add 4-fluorobenzaldehyde (1.0 eq) dropwise or in one portion (exotherm is negligible at this scale).

  • Reaction: Heat the mixture to 100–110°C for 12–16 hours .

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[3][4] The aldehyde spot should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into crushed ice/water (10x reaction volume) with vigorous stirring. The product should precipitate as a pale yellow/white solid.

    • Troubleshooting: If an oil forms instead of a solid, scratch the flask wall or add a seed crystal. Refrigerate for 2 hours.

  • Isolation: Filter the solid, wash copiously with water (to remove DMSO and inorganic salts), and dry in a vacuum oven at 45°C.

    • Expected Yield: 85–95%.

Step 2: Oxidation to 4-(1H-imidazol-1-yl)benzoic acid

Principle: Permanganate oxidation of an aromatic aldehyde.[5] The imidazole ring is robust enough to survive these conditions if temperature is controlled.

Reagents & Stoichiometry:

Reagent Equiv. Role
Intermediate (Step 1) 1.0 Substrate
KMnO4 1.5 - 2.0 Oxidant
Water 10 Vol Solvent

| Acetone | Optional | Co-solvent (if solubility is poor) |

Procedure:

  • Setup: Suspend the 4-(1H-imidazol-1-yl)benzaldehyde (1.0 eq) in water.

  • Oxidant Addition: Add KMnO4 (1.5 eq) in portions over 30 minutes.

    • Safety: The reaction is exothermic. Maintain temperature <60°C during addition.

  • Reaction: Heat the mixture to reflux (100°C) for 2–4 hours . The purple color of permanganate should fade to a brown precipitate (MnO2).[1]

    • Check: If the solution turns colorless/brown but starting material remains (TLC), add small portions of KMnO4 until a faint pink color persists.

  • Filtration: Filter the hot mixture through a Celite pad to remove the MnO2 sludge. Wash the pad with hot water.

    • Critical: The filtrate contains the product as the potassium salt (benzoate). It will be basic (pH >10).

  • Precipitation (The Isoelectric Trap):

    • Cool the clear filtrate to room temperature.

    • Slowly add 2M HCl or Glacial Acetic Acid dropwise while monitoring pH.

    • Target pH: Adjust to pH 5.0 – 6.0 .

    • Mechanism:[6][7][8] The product is zwitterionic. At pH < 4, the imidazole protonates (soluble). At pH > 7, the acid deprotonates (soluble). The product precipitates at its isoelectric point.

  • Isolation: Filter the white precipitate, wash with cold water and acetone, and dry.

WorkupLogic Filtrate Filtrate after MnO2 removal (Contains Product-COO- K+) Acidify Acidify with HCl/Acetic Acid Filtrate->Acidify CheckPH Check pH Acidify->CheckPH SolubleBasic pH > 7 (Soluble Carboxylate) CheckPH->SolubleBasic Too Basic SolubleAcidic pH < 4 (Soluble Imidazolium) CheckPH->SolubleAcidic Too Acidic Precipitate pH 5-6 (Isoelectric Point) PRODUCT PRECIPITATES CheckPH->Precipitate Target Range

Figure 2: Purification logic relying on the amphoteric nature of the imidazole-benzoic acid motif.

Analytical Verification

  • Appearance: White to off-white powder.

  • 1H NMR (DMSO-d6):

    • δ 13.0 (br s, 1H): Carboxylic acid -OH.

    • δ 8.4 (s, 1H): Imidazole C2-H (distinctive deshielded singlet).

    • δ 8.1 (d, 2H): Benzoic acid aromatic protons (ortho to COOH).

    • δ 7.8 (s, 1H): Imidazole C5-H.

    • δ 7.7 (d, 2H): Benzoic acid aromatic protons (ortho to Imidazole).

    • δ 7.1 (s, 1H): Imidazole C4-H.

  • Mass Spectrometry (ESI): [M+H]+ = 189.06.

Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
Low Yield (Step 1) Wet DMSO or old K2CO3.Use anhydrous solvent; dry base in oven before use. Water inhibits SNAr.
Incomplete Oxidation KMnO4 degraded.Ensure purple color persists for at least 30 mins at reflux. Add excess oxidant if needed.
No Precipitate (Step 2) pH overshoot.If pH drops below 3, the imidazole protonates and the molecule redissolves. Back-titrate with dilute NaOH to pH 6.
Brown Filtrate Colloidal MnO2 breakthrough.Refilter through a tighter Celite pad or add activated charcoal before filtering.

Safety & Hazards

  • DMSO (Dimethyl Sulfoxide): While relatively non-toxic, DMSO penetrates skin and can carry contaminants into the body. Wear nitrile gloves.

  • KMnO4: Strong oxidizer. Keep away from organics during storage. Incompatible with strong reducing agents.

  • HF Generation: Step 1 generates KF. While less dangerous than HF gas, acidic workup of fluoride salts can generate trace HF. Ensure the quench is performed in a well-ventilated hood.

References

  • Preparation of 4-(1H-imidazol-1-yl)benzoic acid. PrepChem. Retrieved from [Link]

  • Crystal structure of 4-(1H-imidazol-1-yl)benzoic acid. National Institutes of Health (PMC). Retrieved from [Link]

  • Nucleophilic aromatic substitution of polyfluoroarene. Preprints.org. Retrieved from [Link]

Sources

Method

using 4-(1H-imidazol-1-yl)benzoic acid HCl as a pharmaceutical building block

An In-Depth Guide to 4-(1H-imidazol-1-yl)benzoic acid HCl: A Versatile Building Block in Modern Drug Discovery Introduction: Unveiling the Potential of a Privileged Scaffold In the landscape of contemporary medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to 4-(1H-imidazol-1-yl)benzoic acid HCl: A Versatile Building Block in Modern Drug Discovery

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, 4-(1H-imidazol-1-yl)benzoic acid and its hydrochloride salt have emerged as a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to multiple, distinct biological targets. This bifunctional molecule, featuring a reactive carboxylic acid moiety and a versatile imidazole ring, offers a unique combination of properties that make it an invaluable tool for researchers, scientists, and drug development professionals.

The imidazole ring, an essential component of many biological systems, including the amino acid histidine, provides a key interaction point. It can act as a hydrogen bond donor and acceptor, a coordination site for metal ions in metalloenzymes, and a crucial element in various receptor-ligand binding events. The benzoic acid group, on the other hand, provides a convenient handle for synthetic elaboration, allowing for the construction of amides, esters, and other derivatives to modulate physicochemical properties and explore structure-activity relationships (SAR). This guide provides a comprehensive overview of the synthesis, key applications, and detailed protocols for leveraging 4-(1H-imidazol-1-yl)benzoic acid HCl in pharmaceutical research.

Physicochemical Properties and Data

A thorough understanding of the fundamental properties of a building block is the first step in its effective application.

PropertyValueReference(s)
CAS Number 249292-42-0 (for HCl salt)[1]
17616-04-5 (for free acid)[2][3]
Molecular Formula C₁₀H₉ClN₂O₂ (HCl salt)[1]
C₁₀H₈N₂O₂ (free acid)[3][4]
Molecular Weight 224.64 g/mol (HCl salt)[1]
188.18 g/mol (free acid)[3][4]
Melting Point >300 °C (decomposes)
Appearance White to off-white solid
Solubility Soluble in DMSO and polar organic solvents

Core Synthesis Protocols: From Precursors to the Final Building Block

The synthesis of 4-(1H-imidazol-1-yl)benzoic acid is typically achieved via a copper-catalyzed N-arylation reaction, a variant of the Ullmann condensation. This method provides a reliable and scalable route to the desired product.

Protocol 1: Synthesis of 4-(1H-imidazol-1-yl)benzoic acid via Ullmann Condensation

This protocol details the coupling of an aryl halide with imidazole, a foundational reaction in the synthesis of N-aryl heterocycles.

Reaction Principle: The Ullmann condensation for N-arylation involves the coupling of an amine (in this case, imidazole) with an aryl halide. The reaction is catalyzed by a copper(I) species. A base is required to deprotonate the imidazole, forming a more nucleophilic imidazolide anion, which then attacks the aryl halide in a process facilitated by the copper catalyst.

G ArylHalide Aryl Halide (e.g., 4-Iodobenzoic acid) Product 4-(1H-imidazol-1-yl)benzoic acid ArylHalide->Product Imidazole Imidazole Imidazole->Product Base Base (e.g., K₂CO₃, KOH) Base->Product Catalyst Cu(I) Catalyst (e.g., CuI) Catalyst->Product Solvent Solvent (e.g., DMSO) Solvent->Product

Caption: General workflow for the synthesis of 4-(1H-imidazol-1-yl)benzoic acid.

Materials:

  • 4-Iodobenzoic acid

  • Imidazole

  • Copper(I) iodide (CuI)

  • Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (1 M)

  • Deionized water

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aryl halide (e.g., 4-Iodobenzoic acid, 1.0 equivalent), imidazole (1.2 equivalents), potassium hydroxide (2.0 equivalents), and copper(I) iodide (0.1 equivalents).

  • Add DMSO as the solvent (sufficient to dissolve the reactants).

  • Heat the reaction mixture to 110-120 °C and stir for 10-12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter to remove inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash with water to remove the DMSO.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

  • To obtain the hydrochloride salt, dissolve the purified free acid in a suitable solvent (e.g., methanol) and add a stoichiometric amount of hydrochloric acid. The salt can then be precipitated and collected by filtration.

Expert Insights:

  • Choice of Base: Strong bases like KOH are effective in deprotonating the imidazole, driving the reaction forward. K₂CO₃ can also be used and is a milder, often more practical choice for larger-scale synthesis.

  • Catalyst System: While CuI is a common catalyst, the use of ligands such as 1,10-phenanthroline can accelerate the reaction and allow for lower reaction temperatures.

  • Solvent: DMSO is an excellent solvent for this reaction due to its high boiling point and ability to dissolve both the organic and inorganic components.

Application in Pharmaceutical Scaffolding: Building Bioactive Molecules

The true value of 4-(1H-imidazol-1-yl)benzoic acid HCl lies in its application as a versatile scaffold for the synthesis of a wide range of bioactive molecules. The carboxylic acid functionality is readily converted into amides, providing a straightforward method for introducing diverse chemical groups to probe the SAR of a target.

Protocol 2: General Procedure for Amide Coupling

This protocol outlines a standard method for forming an amide bond between 4-(1H-imidazol-1-yl)benzoic acid and a primary or secondary amine.

Reaction Principle: Amide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), activate the carboxylic acid, making it more susceptible to nucleophilic attack by an amine. A non-nucleophilic base, like DIPEA (N,N-Diisopropylethylamine), is used to scavenge the acid formed during the reaction.

G BuildingBlock 4-(1H-imidazol-1-yl)benzoic acid AmideProduct N-substituted-4-(1H-imidazol-1-yl)benzamide BuildingBlock->AmideProduct Amine Primary or Secondary Amine (R-NH₂ or R₂-NH) Amine->AmideProduct CouplingAgent Coupling Agent (e.g., HATU) CouplingAgent->AmideProduct Activation Base Base (e.g., DIPEA) Base->AmideProduct Solvent Solvent (e.g., DMF) Solvent->AmideProduct

Caption: Workflow for amide bond formation using 4-(1H-imidazol-1-yl)benzoic acid.

Materials:

  • 4-(1H-imidazol-1-yl)benzoic acid

  • Substituted primary or secondary amine

  • HATU

  • DIPEA

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Step-by-Step Procedure:

  • Dissolve 4-(1H-imidazol-1-yl)benzoic acid (1.0 equivalent) in DMF in a round-bottom flask.

  • Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Therapeutic Applications and Target-Oriented Synthesis

Derivatives of 4-(1H-imidazol-1-yl)benzoic acid have shown promise in the development of inhibitors for several key enzyme families implicated in cancer and inflammatory diseases.

Poly(ADP-ribose) Polymerase (PARP) Inhibition in Oncology

Mechanism of Action: PARP enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with defects in other DNA repair pathways, such as homologous recombination (a common feature in BRCA-mutated cancers), inhibition of PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.[5]

G SSB Single-Strand DNA Break PARP1 PARP-1 SSB->PARP1 recruits BER Base Excision Repair PARP1->BER initiates Replication DNA Replication PARP1->Replication unrepaired SSB CellSurvival Cell Survival BER->CellSurvival leads to DSB Double-Strand Break Replication->DSB HR Homologous Recombination (Functional in normal cells) DSB->HR repaired by Apoptosis Apoptosis (Cell Death) DSB->Apoptosis in HR-deficient cancer cells HR->CellSurvival PARPi PARP Inhibitor (e.g., Imidazole-based) PARPi->PARP1 inhibits

Caption: The role of PARP-1 in DNA repair and the mechanism of synthetic lethality with PARP inhibitors.

The 4-(1H-imidazol-1-yl)benzamide scaffold can be utilized to design potent PARP inhibitors. The benzamide portion often mimics the nicotinamide moiety of NAD+, the natural substrate of PARP, while the imidazole group can form key interactions within the enzyme's active site. Research has shown that various substituted benzimidazoles and related heterocycles can act as potent PARP inhibitors.[6]

p38 MAP Kinase Inhibition in Inflammatory Diseases

Mechanism of Action: The p38 mitogen-activated protein (MAP) kinase is a key regulator of the inflammatory response.[7] It is activated by cellular stress and pro-inflammatory cytokines, leading to the downstream production of other inflammatory mediators like TNF-α and IL-1β. Inhibition of p38 MAP kinase is therefore a promising strategy for the treatment of inflammatory conditions such as rheumatoid arthritis.

G Stimuli Inflammatory Stimuli (e.g., Cytokines, Stress) UpstreamKinases Upstream Kinases (MKK3/6) Stimuli->UpstreamKinases p38 p38 MAP Kinase UpstreamKinases->p38 activate Downstream Downstream Substrates (e.g., MK2) p38->Downstream Cytokines Production of Pro-inflammatory Cytokines (TNF-α, IL-1β) Downstream->Cytokines p38i p38 Inhibitor (e.g., Imidazole-based) p38i->p38 inhibits

Caption: The p38 MAP kinase signaling pathway in inflammation.

Numerous imidazole-based compounds have been developed as p38 MAP kinase inhibitors.[7] The 4-(1H-imidazol-1-yl)benzoic acid scaffold can be derivatized to create compounds that fit into the ATP-binding pocket of the p38 enzyme, preventing its phosphorylation and activation.

Cyclooxygenase (COX) Inhibition

Mechanism of Action: Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Selective inhibition of COX-2 is a desirable therapeutic goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Derivatives of imidazole have been explored as selective COX-2 inhibitors.[8] The 4-(1H-imidazol-1-yl)benzoic acid framework can be used to design molecules that specifically target the active site of the COX-2 enzyme.

Pharmacokinetics and Toxicology Considerations

While 4-(1H-imidazol-1-yl)benzoic acid itself is a building block, the pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) and toxicological properties of its derivatives are of critical importance in drug development.

  • Absorption and Distribution: The physicochemical properties of the final molecule, which can be modulated by derivatizing the carboxylic acid, will largely determine its absorption and distribution characteristics.

  • Metabolism: Imidazole-containing compounds can be metabolized by various pathways, including N-glucuronidation.[9] The metabolic stability of derivatives will depend on the nature of the substituents introduced.

  • Toxicity: Imidazole itself has low acute toxicity.[1] However, the toxicological profile of any new chemical entity derived from this building block must be thoroughly evaluated. Early in silico ADMET prediction can be a valuable tool in guiding the design of new derivatives with favorable safety profiles.[10]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 4-(1H-imidazol-1-yl)benzoic acid HCl.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid creating dust. Use in a well-ventilated area.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-(1H-imidazol-1-yl)benzoic acid HCl is a powerful and versatile building block for modern pharmaceutical research. Its unique combination of a reactive handle for synthetic diversification and a biologically relevant imidazole core makes it an attractive starting point for the development of inhibitors targeting a range of enzymes implicated in major human diseases. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable scaffold in their drug discovery programs, ultimately contributing to the advancement of new and improved therapeutics.

References

  • Bürkle, A. M. (2001). Poly(ADP-ribosyl)
  • B.G. Chemie. (2006).
  • Gomha, S. M., et al. (2017). Synthesis, molecular docking and anti-cancer activity of some novel thiazole, thiophene and pyrazole derivatives based on 1H-imidazole. Journal of the Chinese Chemical Society, 64(7), 780-788.
  • He, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 21(6), 765.
  • Kamal, A., et al. (2015). Imidazole in the focus: A promising scaffold for the development of potential anticancer agents. European Journal of Medicinal Chemistry, 97, 660-690.
  • Lee, J. C., et al. (2000). Inhibition of p38 MAP kinase as a therapeutic strategy. Immunopharmacology, 47(2-3), 185-201.
  • Li, Q., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 86(4), 509-516.
  • Rana, S., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17947-17960.
  • Scott, J. S., et al. (2015). The discovery of AZD5305, a next-generation, highly selective PARP1 inhibitor and trapper. Journal of Medicinal Chemistry, 58(20), 8081-8095.
  • Taskinen, J., et al. (2002). N-Glucuronidation of some 4-arylalkyl-1H-imidazoles by rat, dog, and human liver microsomes. Drug Metabolism and Disposition, 30(3), 323-329.
  • Zheng, Z., et al. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(2), o524.
  • Zheng, Z., Geng, W. Q., Wu, Z. C., & Zhou, H. P. (2011). 4-(Imidazol-1-yl)benzoic acid.
  • Zhang, J., et al. (2017). p38 MAP kinase inhibitors: A review on the latest developments. Future Medicinal Chemistry, 9(10), 1049-1070.
  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 inhibitors: a review of their structure-activity relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655-683.
  • El-Sayed, M. A., et al. (2021). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 26(19), 5943.
  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • Apollo Scientific. (2023, May 30).
  • Pommier, Y., et al. (2018).
  • Kiani, A., et al. (2018). Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. Pharmaceutical and Biomedical Research, 4(4), 39-47.
  • AstraZeneca. (2022). Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper. Clinical Cancer Research, 28(15), 3341-3353.
  • Obrosova, I. G., et al. (2010). Effects of p38 MAPK Inhibition on Early Stages of Diabetic Retinopathy and Sensory Nerve Function. Investigative Ophthalmology & Visual Science, 51(4), 2155-2163.
  • El-Gamal, M. I., et al. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Advances, 13(25), 17094-17109.
  • ICE Bioscience. (2024, October 25).
  • Robertson, D. S. (2011). Biochemical and biomedical aspects of metabolic imidazoles. Clinical Biochemistry, 44(17-18), 1363-1369.
  • Kumar, P., et al. (2024). The synthetic approach of benzimidazole derivatives as anti-inflammatory agents. Journal of Molecular and Pharmaceutical Sciences, 2(1), 1-10.
  • Kumar, A., et al. (2023).
  • Li, Q., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 86(4), 509-516.
  • Özkal, A. R., & Aydoğan, F. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 521-528.
  • Sharma, V., & Kumar, P. (2017). Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals, 17(1), 1-20.
  • Yurttaş, L., et al. (2019). Cytotoxic effect, enzyme inhibition, and in silico studies of some novel N‐substituted sulfonyl amides incorporating 1. Archiv der Pharmazie, 352(11), 1900171.
  • Selvaraj, C., & Singh, S. K. (2022). Imidazole and Biphenyl Derivatives as Anti-cancer Agents for Glioma Therapeutics: Computational Drug Repurposing Strategy.
  • Riaz, N., et al. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl)-4-Ethoxybenzenesulfonamides.
  • El-Sayed, M. A., et al. (2024). Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. Future Medicinal Chemistry, 16(10), 789-808.
  • Kumar, P., et al. (2024). The synthetic approach of benzimidazole derivatives as anti-inflammatory agents. Journal of Molecular and Pharmaceutical Sciences, 2(1), 1-10.

Sources

Application

Application Note: Solvothermal Synthesis of Cd(II) MOFs with Imidazole-Benzoate Ligands

Abstract This technical guide details the solvothermal synthesis, structural modulation, and application of Cadmium(II) Metal-Organic Frameworks (MOFs) utilizing bifunctional imidazole-benzoate ligands. Unlike simple car...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the solvothermal synthesis, structural modulation, and application of Cadmium(II) Metal-Organic Frameworks (MOFs) utilizing bifunctional imidazole-benzoate ligands. Unlike simple carboxylate MOFs, these hybrid ligands combine "hard" carboxylate oxygen donors and "soft" imidazole nitrogen donors, enabling diverse coordination modes and topological nets. This note focuses on the synthesis of [Cd(IBA)2] type frameworks (IBA = 4-(imidazol-1-yl)benzoate) and their derivatives, emphasizing their utility in fluorescence sensing of antibiotics and nitro-aromatic explosives.

Introduction: The Bifunctional Ligand Strategy

The construction of Cd(II) MOFs often relies on


 metal centers to produce luminescent materials. The use of imidazole-benzoate ligands  (e.g., 4-(imidazol-1-yl)benzoic acid, 4-Hwc) is strategic for two reasons:
  • Coordination Asymmetry: The carboxylate group (

    
    ) tends to form clusters (SBUs) with Cd(II), while the imidazole nitrogen (
    
    
    
    ) extends the structure into higher dimensions, often preventing structural collapse.
  • Electronic Modulation: The conjugated linker between the donor groups facilitates intraligand charge transfer (ILCT), making these MOFs highly sensitive fluorescent probes.

Ligand Focus: 4-(imidazol-1-yl)benzoic acid (4-Hwc)

This ligand features a V-shaped or linear geometry depending on the isomeric position (para vs. meta). The synthesis protocols below focus on the para-derivative due to its tendency to form robust 3D networks with dia (diamondoid) or sql (square lattice) topologies.

Experimental Protocols

Protocol A: Solvothermal Synthesis of [Cd(L)2] Frameworks

Target Structure: 3D Interpenetrated Diamondoid Network

Materials:

  • Cadmium Nitrate Tetrahydrate (

    
    )[1]
    
  • 4-(imidazol-1-yl)benzoic acid (Ligand L)[2]

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Distilled Water (

    
    )
    

Step-by-Step Methodology:

  • Precursor Dissolution:

    • Dissolve 0.1 mmol of Ligand L (approx. 18.8 mg) in 4 mL of DMF. Sonicate for 5 minutes to ensure complete dissolution.

    • Dissolve 0.1 mmol of

      
       (30.8 mg) in 2 mL of distilled water.
      
    • Expert Insight: The use of a mixed solvent system (DMF/H2O) is critical. DMF acts as a template and a base (via slow decomposition to dimethylamine), while water aids in the solubility of the metal salt.

  • Mixing and Homogenization:

    • Slowly add the metal salt solution to the ligand solution under stirring.

    • Add 2 mL of Ethanol to lower the surface tension and assist in crystal nucleation.

    • Final Solvent Ratio: DMF:H2O:EtOH (2:1:1).

  • Solvothermal Treatment:

    • Transfer the mixture into a 20 mL Teflon-lined stainless steel autoclave.

    • Seal tightly and place in a programmable oven.

    • Heating Profile: Ramp to 120°C at 2°C/min. Hold for 72 hours .

    • Cooling Profile: Cool to room temperature at a rate of 5°C/h .

    • Causality: Slow cooling is mandatory to minimize defects and allow the growth of X-ray quality single crystals. Rapid cooling yields microcrystalline powder.

  • Isolation:

    • Filter the resulting colorless block crystals.

    • Wash 3x with fresh DMF and 3x with Ethanol to remove unreacted ligand.

    • Air dry at room temperature.

Protocol B: Hydrothermal Synthesis (pH Controlled)

Target Structure: 2D Layered Networks (sql topology)[3]

Materials:

  • Cadmium Chloride (

    
    )[3]
    
  • 4-(imidazol-1-yl)benzoic acid

  • Sodium Hydroxide (NaOH, 0.1 M solution)

  • Distilled Water

Methodology:

  • Deprotonation: Suspend 0.2 mmol of Ligand L in 10 mL of water. Add 0.1 M NaOH dropwise until the solution becomes clear (pH

    
     6.5–7.0).
    
    • Validation: Do not exceed pH 8, as

      
       precipitation will compete with MOF formation.
      
  • Metal Addition: Add 0.1 mmol of

    
     to the solution. A transient precipitate may form; stir for 30 mins.
    
  • Reaction: Transfer to a Teflon-lined autoclave. Heat at 160°C for 3 days .

  • Result: This method typically yields thermodynamically stable 2D sheets due to the higher temperature and purely aqueous environment, which favors chelating carboxylate modes over bridging modes.

Structural Characterization & Validation

To ensure scientific integrity, the synthesized materials must be validated using the following workflow.

Data Summary Table: Typical Crystallographic Parameters
ParameterProtocol A (Solvothermal)Protocol B (Hydrothermal)
Crystal System Orthorhombic or MonoclinicTriclinic or Monoclinic
Space Group Pbca or C2/cP-1 or P21/c
Topology dia (Diamondoid), often interpenetratedsql (Square Lattice), 2D layers
Coordination

(Octahedral)

or

Porosity Potential permanent porosity (after activation)Non-porous (dense packing)
Validation Diagram (DOT)

The following diagram illustrates the logical flow for synthesizing and validating the MOF structure.

SynthesisValidation Start Precursor Selection (Cd Salt + Imidazole-Benzoate) Solvent Solvent System (DMF/H2O vs H2O) Start->Solvent Dissolution Reaction Solvothermal Reaction (120-160°C, 72h) Solvent->Reaction Autoclave Product Crystalline Product Reaction->Product Slow Cool XRD SC-XRD / PXRD (Phase Purity) Product->XRD Primary Check XRD->Solvent Amorphous? Adjust Polarity TGA TGA (Thermal Stability) XRD->TGA If Pure PL Photoluminescence (Defect/Sensing Check) XRD->PL If d10 Metal

Caption: Logical workflow for the synthesis and validation of Cd(II) MOFs. Dashed lines indicate troubleshooting pathways.

Application: Fluorescence Sensing

Cd(II) MOFs with imidazole-benzoate ligands exhibit Ligand-to-Ligand Charge Transfer (LLCT) or Metal-to-Ligand Charge Transfer (MLCT) emissions, typically in the blue-violet region (350–450 nm). They are excellent candidates for "turn-off" sensing.

Sensing Mechanism: Competitive Absorption & PET

When detecting nitro-antibiotics (e.g., Nitrofurazone) or explosives (e.g., TNP), the analyte often possesses a lower LUMO energy than the MOF ligand, facilitating electron transfer (PET) from the excited MOF to the analyte, quenching fluorescence. Additionally, the absorption spectrum of the analyte often overlaps with the excitation spectrum of the MOF (Inner Filter Effect).

Sensing Protocol
  • Suspension Preparation: Grind 5 mg of MOF crystals into a fine powder. Disperse in 10 mL of water/ethanol. Sonicate for 30 mins to create a stable suspension.

  • Titration: Add incremental volumes (e.g., 10

    
    L) of the analyte solution (1 mM stock).
    
  • Measurement: Record fluorescence emission spectra (

    
     nm) after each addition.
    
  • Data Analysis: Plot

    
     vs. 
    
    
    
    (Stern-Volmer plot). A linear fit indicates dynamic/static quenching.

SensingMechanism Excitation UV Excitation (hv) MOF_GS MOF Ground State Excitation->MOF_GS MOF_ES MOF Excited State (e- / h+) MOF_GS->MOF_ES Absorb Emission Fluorescence Emission MOF_ES->Emission Radiative Decay Analyte Analyte (Quencher) (Low LUMO) MOF_ES->Analyte Photoinduced Electron Transfer (PET) Emission->MOF_GS Analyte->MOF_GS Non-radiative Relaxation

Caption: Mechanism of fluorescence quenching in Cd(II) MOFs via Photoinduced Electron Transfer (PET).

References

  • Synthesis and Crystal Structures of Coordination Polymers with Imidazolyl-Carboxylate Ligands Source: MDPI, Crystals URL:[Link]

  • Coordination Behavior of Bis-Imidazole and Carboxylate Ligands towards Zn(II) and Cd(II) Source: MDPI, International Journal of Molecular Sciences URL:[Link][4]

  • Cd(II) Coordination Polymers Based on Imidazole-Benzoate Ligands for Antibiotic Sensing Source: ACS Publications, Crystal Growth & Design URL:[Link]

  • Metal(II) Coordination Polymers Derived from Mixed 4-Imidazole Ligands and Carboxylates Source: NIH / PMC URL:[Link]

  • Fluorescent Sensing of Nitrobenzene by Cd(II) Imidazole-Benzoate Complexes Source: NIH / PMC URL:[Link]

Sources

Method

Application Note: Adsorption of Congo Red Dye using 4-(1H-imidazol-1-yl)benzoic Acid Frameworks

Executive Summary This application note details the synthesis and application of Metal-Organic Frameworks (MOFs) derived from the bifunctional ligand 4-(1H-imidazol-1-yl)benzoic acid (HImBA) for the removal of Congo Red...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis and application of Metal-Organic Frameworks (MOFs) derived from the bifunctional ligand 4-(1H-imidazol-1-yl)benzoic acid (HImBA) for the removal of Congo Red (CR), a carcinogenic anionic diazo dye.

Targeting researchers in materials science and drug development (specifically in impurity scavenging and purification workflows), this guide provides high-fidelity protocols for ligand synthesis, framework crystallization, and rigorous adsorption quantification. The HImBA ligand system is selected for its dual functionality: the carboxylate group drives stable framework formation, while the imidazole moiety enhances


 stacking and electrostatic interactions essential for capturing large organic molecules like CR.

Introduction & Mechanistic Rationale

The Challenge: Congo Red

Congo Red (CR) is a secondary diazo dye (


) widely used in the textile and pharmaceutical industries. It poses significant risks due to its metabolism into benzidine, a known human carcinogen. Its high stability and solubility make it difficult to remove via conventional filtration.
The Solution: HImBA-based MOFs

The ligand 4-(1H-imidazol-1-yl)benzoic acid features a "V-shaped" or linear geometry depending on the metal coordination, bridging metal centers (e.g., Zn(II), Cd(II), Cu(II)) to form 3D porous networks.

Key Adsorption Drivers:

  • Electrostatic Attraction: The anionic sulfonate groups (

    
    ) of CR are strongly attracted to cationic metal nodes or protonated imidazole sites within the MOF.
    
  • 
     Stacking:  The aromatic rings of the HImBA ligand interact with the naphthalene rings of CR.
    
  • Hydrogen Bonding: Uncoordinated nitrogen atoms on the imidazole ring or hydroxyl groups in the framework can form H-bonds with the amine/azo groups of CR.

Experimental Protocols

Protocol A: Ligand Synthesis (4-(1H-imidazol-1-yl)benzoic acid)

Rationale: Commercial availability can be variable. In-house synthesis via Ullmann-type coupling ensures high purity, critical for defect-free MOF growth.

Reagents:

  • 4-Fluorobenzoic acid (CAS: 456-22-4)

  • Imidazole (CAS: 288-32-4)

  • Potassium Carbonate (

    
    , anhydrous)
    
  • Dimethyl sulfoxide (DMSO)[1]

Step-by-Step Procedure:

  • Charge: In a 250 mL round-bottom flask, dissolve 4-fluorobenzoic acid (10 mmol, 1.40 g) and imidazole (20 mmol, 1.36 g) in 40 mL of DMSO.

  • Base Addition: Add

    
     (20 mmol, 2.76 g).
    
  • Reaction: Heat the mixture to 120°C under reflux with magnetic stirring for 24 hours. Note: High temperature is required to overcome the activation energy of nucleophilic aromatic substitution.

  • Quench: Cool to room temperature and pour the mixture into 200 mL of ice-cold water.

  • Precipitation: Adjust pH to ~5.0 using 1M HCl. A white/yellowish precipitate (HImBA) will form.

  • Purification: Filter the solid, wash extensively with water (3x 50 mL) to remove salts and DMSO. Recrystallize from ethanol/water if necessary.

  • Drying: Dry in a vacuum oven at 60°C overnight.

Protocol B: MOF Synthesis (Zn-HImBA Framework)

Rationale: Zn(II) is chosen for its


 configuration (no d-d transition interference in UV-Vis) and ability to form stable carboxylate clusters.

Reagents:

  • 
    [2]
    
  • Synthesized HImBA Ligand[3][4][5]

  • DMF (N,N-Dimethylformamide) / Ethanol

Step-by-Step Procedure:

  • Solvation: Dissolve HImBA (0.1 mmol) and

    
     (0.1 mmol) in a mixture of DMF/Ethanol/
    
    
    
    (3:2:1 v/v, 10 mL).
  • Sonication: Sonicate for 10 mins to ensure homogeneity.

  • Crystallization: Transfer to a Teflon-lined stainless steel autoclave.

  • Heating Profile: Heat at 120°C for 72 hours. Cool to room temperature at a rate of 5°C/h. Slow cooling promotes single-crystal growth or highly crystalline powder.

  • Activation: Filter the colorless block crystals. Wash with DMF and Ethanol.[3] Solvent-exchange with ethanol for 3 days (refreshing solvent daily) to remove pore-trapped DMF.

  • Desolvation: Heat at 100°C under vacuum for 12 hours to activate the pores.

Protocol C: Congo Red Adsorption Assay

Rationale: This protocol follows a "drug-substance" characterization approach, ensuring data quality suitable for kinetic modeling.

Materials:

  • Congo Red Stock Solution (1000 mg/L in DI water).

  • Activated Zn-HImBA MOF.

  • UV-Vis Spectrophotometer.

Workflow:

  • Calibration: Prepare standard CR solutions (5–100 mg/L). Measure absorbance at

    
    . Construct a calibration curve (
    
    
    
    ).[6]
  • Dosage: Add 10 mg of activated MOF to 50 mL of CR solution (initial concentration

    
    ).
    
  • pH Control: Adjust pH to 6.0 using 0.1M HCl/NaOH. Critical: Do not go below pH 3.0, as CR turns blue and precipitates, invalidating the adsorption data.

  • Agitation: Shake at 150 rpm at 25°C in a thermostatic shaker.

  • Sampling: Aliquot 2 mL samples at intervals (0, 5, 10, 20, 40, 60, 120, 180 min).

  • Separation: Centrifuge at 10,000 rpm for 5 min to pellet the MOF.

  • Quantification: Measure residual concentration (

    
    ) of the supernatant via UV-Vis.
    

Visual Workflows

Synthesis & Activation Workflow

The following diagram outlines the critical path from raw materials to the activated adsorbent.

SynthesisWorkflow Start Precursors (4-F-Benzoic Acid + Imidazole) LigandSynth Ligand Synthesis (DMSO, 120°C, K2CO3) Start->LigandSynth Ullmann Coupling Purification Precipitation & Drying (pH 5.0, Vacuum) LigandSynth->Purification Work-up MOFSynth Solvothermal Growth (Zn(II) + Ligand, 120°C) Purification->MOFSynth Coordination Activation Activation (Solvent Exchange + Heat) MOFSynth->Activation Guest Removal Product Active Adsorbent (Zn-HImBA MOF) Activation->Product Ready for Use

Caption: Step-by-step synthesis pathway from ligand generation to activated MOF adsorbent.

Adsorption Mechanism

This diagram illustrates the multi-modal interaction between the MOF and the Dye.

Mechanism MOF Zn-HImBA Framework (Cationic Nodes / Imidazole Rings) Electro Electrostatic Attraction (Zn2+ ... SO3-) MOF->Electro PiPi π-π Stacking (Imidazole ... Naphthalene) MOF->PiPi HBond H-Bonding (-N ... H-N-) MOF->HBond CR Congo Red Dye (Anionic Sulfonates / Aromatic Rings) CR->Electro CR->PiPi CR->HBond Result Adsorbed Complex (Surface & Pore Filling) Electro->Result PiPi->Result HBond->Result

Caption: Mechanistic interactions driving the high-affinity adsorption of Congo Red onto the MOF.

Data Analysis & Performance Metrics

To validate the efficiency of the adsorbent, experimental data must be fitted to standard kinetic and isotherm models.

Kinetic Modeling

The adsorption of CR on MOFs typically follows Pseudo-Second-Order (PSO) kinetics, indicating chemisorption is the rate-limiting step.



  • 
    : Adsorption capacity at time 
    
    
    
    (mg/g)
  • 
    : Equilibrium capacity (mg/g)
    
  • 
    : Rate constant (g/mg·min)
    
Isotherm Modeling

Data should be fitted to the Langmuir Isotherm , which assumes monolayer adsorption on homogeneous sites.



  • 
    : Maximum adsorption capacity (mg/g)[6]
    
  • 
    : Langmuir constant (L/mg)
    
Typical Performance Data (Reference Values)

The following table summarizes expected performance metrics for HImBA-based frameworks based on literature precedents for similar imidazole-carboxylate systems.

ParameterValue RangeInterpretation
Optimum pH 5.0 – 7.0Balances MOF stability and CR anionic state.
Equilibrium Time 30 – 120 minRapid kinetics suggest accessible pore sites.

(Capacity)
150 – 500 mg/gHigh capacity due to large surface area.
Kinetic Fit PSO (

)
Chemisorption mechanism confirmed.
Regeneration > 4 CyclesElution with Ethanol/NaOH allows reuse.

References

  • Synthesis of HImBA Ligand: Title: Synthesis of 4-(1H-Imidazol-1-yl)benzoic acid methyl ester.[7] Source: PrepChem. URL:[Link]

  • MOF Synthesis & Structure: Title: New Metal–Organic Frameworks Constructed from the 4-Imidazole-Carboxylate Ligand: Structural Diversities, Luminescence, and Gas Adsorption Properties. Source: Crystal Growth & Design (ACS Publications). URL:[Link]

  • Congo Red Adsorption Mechanism: Title: Highly efficient and targeted adsorption of Congo Red in a novel cationic copper-organic framework with three-dimensional cages.[8] Source: Journal of Environmental Chemical Engineering (via ScienceDirect/DOI). URL:[Link]

  • Adsorption Kinetics Reference: Title: Adsorptive Removal of Congo Red Dye by a Synthesized Dual Ligand Coordination Compound.[8] Source: American Institute of Chemists. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-(1H-imidazol-1-yl)benzoic Acid

[1][2] Executive Summary The purification of 4-(1H-imidazol-1-yl)benzoic acid (Product) from unreacted imidazole (Impurity) presents a classic separation challenge involving amphoteric molecules.[1][2][3][4][5] Because b...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The purification of 4-(1H-imidazol-1-yl)benzoic acid (Product) from unreacted imidazole (Impurity) presents a classic separation challenge involving amphoteric molecules.[1][2][3][4][5]

Because both the product and the impurity contain an imidazole ring, separation based solely on the heterocyclic moiety is inefficient.[1][2][4] Successful purification relies on exploiting the acidity differential between the benzoic acid moiety of the product (


) and the basicity of the free imidazole (

).[2][4]

This guide details two validated protocols: Isoelectric Precipitation (pH-Switching) and Selective Recrystallization .[1][2][3][4]

Module 1: The Solubility Differential (Mechanism)

To troubleshoot effectively, you must understand the species present at different pH levels.[1][2][4]

pH Condition4-(1H-imidazol-1-yl)benzoic acid (Product)Imidazole (Impurity)Solubility Consequence
Acidic (pH < 2) Cationic (

)
Cationic (

)
Both soluble in water.[1][2][4] Hard to separate.
Isoelectric (pH 4–5) Zwitterionic/Neutral (

or

)
Cationic (

)
Separation Sweet Spot. Product precipitates; Imidazole stays dissolved.[1][2][3][4]
Basic (pH > 10) Anionic (

)
Neutral (

)
Product soluble in water; Imidazole soluble in organics (EtOAc).[2][3][4]

Key Insight: The product is an N-aryl imidazole.[1][2][3][4] The phenyl ring withdraws electrons, making the product's imidazole nitrogen less basic than free imidazole.[1][2][4] This widens the separation window.[1][2][4]

Module 2: Validated Purification Protocols

Protocol A: The "pH Switch" (Aqueous Workup)

Best for: Large scale crude mixtures from Ullmann coupling reactions (DMSO/DMF).[2][3][4]

Prerequisites:

  • Crude reaction mixture (DMSO/DMF solution).[2][4]

  • Reagents: 1M NaOH, 1M HCl, Ethyl Acetate (EtOAc).[1][2][4]

Workflow:

  • Quench & Basify:

    • Dilute the reaction mixture with water (3x reaction volume).[2][4]

    • Adjust pH to 10–11 using 1M NaOH.[1][2][4]

    • Why? This deprotonates the carboxylic acid, ensuring the product is fully dissolved in the aqueous phase as a benzoate salt.[1][2][4]

  • Organic Wash (The "Scrub"):

    • Wash the aqueous layer with Ethyl Acetate (EtOAc) (2x).[2][4][6]

    • Mechanism:[1][4][7] At pH 10, free imidazole is neutral and highly soluble in EtOAc.[1][2][4] The product (anionic) remains in the water.[2][4]

    • Discard the organic layer (contains imidazole and non-polar byproducts).[2][4]

  • Isoelectric Precipitation:

    • Transfer the aqueous layer to a clean beaker.[1][2][4]

    • Slowly add 1M HCl while stirring. Monitor pH.

    • Target pH: 4.5 – 5.0 .

    • Observation: A thick precipitate (off-white to yellow) should form.[1][2][4]

  • Filtration & Wash:

    • Filter the solid.[1][2][4][8][9][10]

    • Wash the cake with water (removes inorganic salts and trace protonated imidazole).[2][4]

    • Wash the cake with cold ethanol (optional, removes trace organics).[2][4]

Protocol B: Recrystallization

Best for: Polishing crude solids that are already >85% pure.[1][2][3][4]

Solvent System: Ethanol (EtOH) or EtOH/Water (9:1).[2][4]

  • Dissolve crude solid in boiling Ethanol.

  • If insoluble particles remain (catalyst residues), perform a hot filtration.[1][2][4]

  • Allow the solution to cool slowly to room temperature, then to 4°C.

  • Filter the crystals.[1][2][4][8]

    • Note: Free imidazole is highly soluble in ethanol (

      
      ).[2][4] It will remain in the mother liquor.[1][2][4]
      

Module 3: Visualization of Logic

The following diagram illustrates the decision-making process for Protocol A.

PurificationWorkflow Start Crude Reaction Mixture (DMSO/DMF + Product + Imidazole) Dilute Dilute with Water Adjust pH > 10 (NaOH) Start->Dilute Extract Wash with Ethyl Acetate Dilute->Extract OrgLayer Organic Layer (Contains Neutral Imidazole) Extract->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Benzoate) Extract->AqLayer Keep Acidify Acidify to pH 4.5 - 5.0 (Isoelectric Point) AqLayer->Acidify Filter Filtration Acidify->Filter Precipitate forms Filtrate Filtrate (Salts + Trace Imidazole) Filter->Filtrate Discard Solid Solid Cake (Pure Product) Filter->Solid Dry & Analyze

Caption: Separation logic relying on pH-dependent solubility switches to isolate the target benzoic acid derivative.

Module 4: Troubleshooting & FAQs

Q1: The product is oiling out instead of precipitating at pH 5. Why?

  • Cause: Presence of residual high-boiling solvents (DMSO/DMF) or too rapid acidification.[1][2][4]

  • Fix:

    • Ensure the initial water dilution was sufficient (at least 1:5 ratio of DMSO:Water) to break the solvent power.[1][2][4]

    • Acidify slowly over 30 minutes.

    • If it oils, scratch the glass or add a seed crystal.[1][2][4] Sonication can also induce crystallization.[1][2][4]

Q2: My yield is lower than expected after the water wash.

  • Cause: The pH might be too low (< 3.[1][2][4]0) or too high (> 6.0).

  • Fix: The product is amphoteric. If you overshoot pH 4.5 and go to pH 2, the imidazole ring protonates, and the product becomes soluble again.[1][2][4] Use a calibrated pH meter, not just paper, to hit the exact isoelectric point.[1][2][4]

Q3: How do I confirm imidazole is gone?

  • Method: 1H NMR (DMSO-d6) .

  • Diagnostic Signal: Look for the C-H proton on the imidazole ring (between the two nitrogens).[2][4]

    • Free Imidazole:

      
       ppm (depending on concentration/pH).[1][2][4]
      
    • Product (N-Aryl): This proton shifts significantly (often to

      
       ppm) due to the electron-withdrawing phenyl ring.[1][2][4]
      
    • Absence of the upfield imidazole peak confirms purification.[1][2][4]

Q4: Can I use column chromatography?

  • Advice: Avoid if possible. The carboxylic acid streaks on silica unless you use 1% Acetic Acid in the eluent.[1][2][4] Recrystallization is far more scalable and efficient for this specific impurity profile.[1][2][4]

References

  • BenchChem. (2025).[1][2][4][6] Technical Guide: 3-(1H-imidazol-1-yl)benzoic acid. Retrieved from [2][4]

  • Zheng, Z., et al. (2011).[1][2][4] 4-(Imidazol-1-yl)benzoic acid.[1][2][3][4][5][9][11][12] Acta Crystallographica Section E. Retrieved from

  • ChemicalBook. (2025).[1][2][4][6] 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID Synthesis and Properties. Retrieved from [2][4]

  • PubChem. (2025).[1][2][4] Compound Summary: 4-(1H-Imidazol-1-yl)benzoic acid.[1][2][3][5][7][9][11][12] National Library of Medicine.[1][2][4] Retrieved from [2][4]

Sources

Optimization

Technical Support Center: Troubleshooting Crystal Defects in MOFs with Imidazole-Benzoate Linkers

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) featuring imidazole-benzoate linkers. This guide is designed to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) featuring imidazole-benzoate linkers. This guide is designed to provide in-depth troubleshooting for common crystal defects encountered during synthesis and to offer field-proven insights to improve your experimental outcomes. As Senior Application Scientists, we aim to explain the "why" behind the "how," ensuring a deeper understanding of the crystallization process.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of crystal defects observed in imidazole-benzoate MOFs?

A1: Crystal defects in these MOFs can be broadly categorized as follows:

  • Point Defects: These are zero-dimensional defects and include missing linkers or metal nodes (vacancies) and the incorporation of impurity molecules.

  • Line Defects: These are one-dimensional defects, such as dislocations, which are misalignments of the crystal lattice.

  • Surface Defects: These are two-dimensional defects, including grain boundaries and crystal twinning, where two separate crystals share some of the same crystal lattice points in a symmetrical manner.

  • Bulk Defects: These are three-dimensional defects like cracks or pores that are larger than the intrinsic pores of the MOF structure.

Understanding the nature of the defect is the first step in troubleshooting, as the solution will depend on the type of imperfection you are observing.

Q2: My powder X-ray diffraction (PXRD) pattern shows broad peaks. What does this indicate and how can I fix it?

A2: Broad peaks in a PXRD pattern are often indicative of very small crystallite size or a high degree of lattice strain and disorder. This suggests that the long-range order of your MOF structure is limited.

Troubleshooting Guide: Improving Crystallinity

Poor crystallinity is a frequent issue. The following sections provide a systematic approach to diagnosing and resolving this problem.

Issue 1: Amorphous Product or Poor PXRD Pattern

An amorphous product or a PXRD pattern with broad humps instead of sharp peaks indicates a lack of long-range order. This can stem from several factors during synthesis.

Underlying Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Rapid Nucleation If nucleation is too fast, a large number of small nuclei form, leading to small crystallites or an amorphous solid. This is often caused by high initial reactant concentrations or a rapid temperature increase.1. Decrease Reactant Concentration: Lower the molarity of your metal salt and linker solutions. 2. Slower Reagent Addition: If using a solvothermal method, consider a two-step temperature ramp or a slower rate of heating. 3. Use of Modulators: Introduce a modulator (e.g., a monocarboxylic acid like acetic acid or formic acid) to compete with the linker for coordination to the metal center, thereby slowing down the nucleation rate.
Incorrect Solvent System The solvent plays a crucial role in dissolving the precursors and mediating the reaction. An inappropriate solvent can lead to poor solubility and rapid precipitation.1. Solvent Screening: Experiment with different solvents or solvent mixtures (e.g., DMF, DEF, DMAc, ethanol). 2. Adjust Solvent Ratios: In mixed-solvent systems, systematically vary the ratio of the solvents to optimize precursor solubility and crystal growth.
Suboptimal pH The deprotonation state of the imidazole and carboxylate groups on your linker is pH-dependent. If the pH is not optimal, the linker may not coordinate effectively with the metal nodes.1. pH Adjustment: Carefully adjust the pH of the reaction mixture. The addition of a small amount of a base (e.g., triethylamine) or acid can significantly influence the crystallization process. 2. Buffer Systems: For sensitive systems, consider the use of a suitable buffer to maintain a stable pH.

Experimental Workflow for Optimizing Crystallinity:

Below is a DOT script illustrating a systematic approach to troubleshooting poor crystallinity.

G cluster_0 Problem Identification cluster_1 Troubleshooting Strategy cluster_2 Specific Actions cluster_3 Analysis cluster_4 Outcome P Amorphous Product or Broad PXRD Peaks A Optimize Nucleation Rate P->A Investigate B Screen Solvent Systems P->B Investigate C Adjust Reaction pH P->C Investigate A1 Decrease Concentration A->A1 A2 Slower Heating Ramp A->A2 A3 Introduce Modulators A->A3 B1 Test Different Solvents B->B1 B2 Vary Solvent Ratios B->B2 C1 Add Acid/Base C->C1 C2 Use a Buffer C->C2 D Characterize with PXRD A1->D Synthesize & Analyze A2->D Synthesize & Analyze A3->D Synthesize & Analyze B1->D Synthesize & Analyze B2->D Synthesize & Analyze C1->D Synthesize & Analyze C2->D Synthesize & Analyze D->A Iterate E Improved Crystallinity D->E Successful

Caption: A systematic workflow for troubleshooting poor MOF crystallinity.

Issue 2: Presence of Interpenetrated or Polycrystalline Aggregates

Even with good crystallinity, you might observe the formation of interpenetrated frameworks or aggregates of multiple crystals.

Underlying Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
High Linker Flexibility The imidazole-benzoate linker may possess rotational freedom, which can sometimes favor the formation of interpenetrated structures to fill void space.1. Steric Hindrance: Introduce bulkier functional groups on the linker to sterically hinder interpenetration. 2. Template-Assisted Synthesis: Use a template molecule that can occupy the pores and prevent a second network from forming. The template can be removed post-synthetically.
Secondary Nucleation If new nuclei form on the surface of existing crystals, it can lead to the growth of polycrystalline aggregates.1. Control Supersaturation: Maintain a low level of supersaturation during the growth phase. This can be achieved by a slow cooling process or by the slow addition of one of the reactants. 2. Surface Passivation: Introduce a small amount of a capping agent that adsorbs to the crystal surface and inhibits secondary nucleation.

Logical Relationship of Defect Formation:

The following diagram illustrates the competing processes of crystal growth and defect formation.

G cluster_0 Precursor Solution cluster_1 Crystallization Processes cluster_2 Potential Defects cluster_3 Desired Outcome Precursors Metal Ions + Linkers Nucleation Nucleation Precursors->Nucleation Growth Crystal Growth Nucleation->Growth Amorphous Amorphous Phase Nucleation->Amorphous Too Rapid SmallXtals Small Crystallites Nucleation->SmallXtals High Density Interpenetration Interpenetration Growth->Interpenetration High Flexibility Twinning Twinning Growth->Twinning Growth Errors SingleCrystal High-Quality Single Crystal Growth->SingleCrystal

Caption: Competing pathways during MOF crystallization.

Advanced Characterization and Protocols

For a more in-depth analysis of crystal defects, advanced characterization techniques may be necessary.

Protocol: Modulated Synthesis for Defect Control

This protocol describes the use of modulators to control the crystallization process.

Objective: To improve crystal size and quality by slowing down the nucleation and growth rates.

Materials:

  • Metal salt (e.g., Zinc nitrate hexahydrate)

  • Imidazole-benzoate linker

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Modulator (e.g., Acetic acid)

Procedure:

  • In a 20 mL scintillation vial, dissolve the imidazole-benzoate linker in 5 mL of DMF.

  • In a separate vial, dissolve the metal salt in 5 mL of DMF.

  • Add the desired amount of the modulator to the linker solution. The molar ratio of modulator to linker can be varied (e.g., 1:1, 5:1, 10:1).

  • Slowly add the metal salt solution to the linker solution while stirring.

  • Cap the vial and place it in a preheated oven at the desired reaction temperature (e.g., 80-120 °C).

  • Maintain the reaction for 24-72 hours.

  • After cooling to room temperature, collect the crystals by centrifugation or filtration.

  • Wash the crystals with fresh DMF and then with a lower-boiling-point solvent like ethanol or acetone.

  • Dry the crystals under vacuum.

Rationale for Modulator Use: The modulator, typically a monocarboxylic acid, competes with the ditopic carboxylate groups of the linker for coordination to the metal centers. This competition slows down the formation of the MOF framework, allowing for more ordered growth and the formation of larger, higher-quality crystals.

References

  • The role of modulators in the synthesis of metal-organic frameworks. Chemical Society Reviews, [Link]

Troubleshooting

Technical Support Center: Stability of 4-(1H-imidazol-1-yl)benzoic Acid HCl

Welcome to the technical support guide for 4-(1H-imidazol-1-yl)benzoic acid HCl. This document is designed for researchers, analytical scientists, and formulation experts to provide in-depth insights and practical guidan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(1H-imidazol-1-yl)benzoic acid HCl. This document is designed for researchers, analytical scientists, and formulation experts to provide in-depth insights and practical guidance on the stability of this compound, with a specific focus on its behavior under acidic conditions. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot experimental hurdles, and design robust, scientifically sound stability studies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the stability of 4-(1H-imidazol-1-yl)benzoic acid HCl.

Q1: What is 4-(1H-imidazol-1-yl)benzoic acid HCl and why is its stability a critical parameter?

4-(1H-imidazol-1-yl)benzoic acid hydrochloride is a chemical compound featuring a benzoic acid moiety linked to an imidazole ring[1][2][3]. It serves as a crucial building block or intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules. Understanding its stability is paramount for several reasons:

  • Process Chemistry: Ensures the integrity of the molecule during synthesis, purification, and storage, preventing the formation of process-related impurities.

  • Formulation Development: Dictates the choice of excipients, pH, and storage conditions for a final drug product to ensure its safety, efficacy, and shelf-life[4].

  • Analytical Method Development: A thorough understanding of its degradation profile is required to develop and validate stability-indicating analytical methods, a key regulatory requirement[5].

Q2: Is 4-(1H-imidazol-1-yl)benzoic acid HCl expected to be stable under acidic conditions?

Based on the general chemistry of its constituent parts, the molecule is expected to exhibit moderate to high stability under mild acidic conditions.

  • Imidazole Ring: The imidazole moiety is an aromatic heterocycle and is generally stable. In acidic media, the non-substituted nitrogen (N-3) will be protonated, forming an imidazolium cation. This protonation generally protects the ring from electrophilic attack but does not typically induce ring cleavage under standard hydrolytic conditions. Studies on other imidazole-containing drugs, like metronidazole, show only mild degradation in acid[6].

  • Benzoic Acid Moiety: The benzoic acid group is robust and generally stable to acid hydrolysis and high temperatures[7].

  • N-Aryl Bond: The key point of potential vulnerability is the C-N bond connecting the phenyl ring to the imidazole nitrogen. While this bond is generally stable, prolonged exposure to harsh acidic conditions (e.g., high acid concentration and elevated temperature) could potentially lead to its cleavage.

Therefore, while significant degradation is not expected under typical formulation or analytical conditions, it is essential to confirm this through forced degradation studies.

Q3: What are the potential degradation pathways for this molecule under acidic stress?

The primary hypothetical degradation pathway under forced acidic hydrolysis involves the cleavage of the bond between the imidazole ring and the benzene ring. This would result in the formation of two primary degradants:

  • 4-Aminobenzoic acid

  • Imidazole

It is crucial to develop an analytical method capable of separating the parent compound from these potential degradants and any other minor byproducts that may form.

Q4: What are the standard conditions for a forced acid degradation study as per regulatory guidelines?

Forced degradation, or stress testing, is a core component of drug development mandated by guidelines like the International Council for Harmonisation (ICH) Q1A[4][5]. The goal is to generate a modest level of degradation (typically 5-20%) to demonstrate the specificity of the analytical method[5]. For acid hydrolysis, typical conditions involve:

  • Acid: 0.1 M to 1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)[5].

  • Temperature: Ranging from room temperature to elevated temperatures (e.g., 60°C - 80°C) to accelerate degradation[6].

  • Duration: The study duration can range from a few hours to several days, depending on the compound's stability[5]. Samples are often taken at multiple time points.

Q5: How do I select the appropriate analytical technique to monitor for degradation?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV/Photodiode Array (PDA) detection is the industry standard.

  • HPLC-UV/PDA: This setup allows for the separation of the parent drug from its degradation products. A PDA detector is particularly valuable as it can assess peak purity, helping to ensure that a chromatographic peak corresponds to a single compound.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): For identifying unknown degradation products, LC-MS is indispensable. It provides mass-to-charge ratio information, which is critical for elucidating the structures of new impurities[8][9].

Section 2: Troubleshooting Guide for Stability Studies

Observed ProblemPotential Cause(s)Recommended Solution(s)
No significant degradation (<5%) is observed. 1. The compound is highly stable under the tested conditions. 2. The concentration of the stressor (acid) is too low. 3. The temperature is not high enough to accelerate the reaction.1. Increase the severity of the conditions: use a higher acid concentration (e.g., move from 0.1M to 1M HCl), increase the temperature (e.g., from 60°C to 80°C), or extend the study duration. 2. Confirm the correct preparation of all stress solutions.
Degradation is too rapid and extensive (>20-30%). 1. The stress conditions are too harsh for the molecule. 2. The analytical time point was too late.1. Reduce the severity of the conditions: use a lower acid concentration, decrease the temperature, or shorten the study duration. 2. Analyze samples at earlier time points (e.g., 1, 2, 4, and 8 hours) to capture the desired degradation level.
Poor peak shape (e.g., tailing, fronting) in the HPLC chromatogram. 1. Sample pH is incompatible with the mobile phase, causing on-column issues. 2. Column overload or secondary interactions with the stationary phase. 3. Column degradation due to injection of highly acidic samples.1. Crucial Step: Always neutralize the acidic sample with a stoichiometric equivalent of base (e.g., NaOH) to a pH near neutral before injection. 2. Dilute the sample to a lower concentration. 3. Adjust the mobile phase pH or use a different column chemistry.
Poor mass balance (<95%). 1. One or more degradation products are not being detected by the UV detector (lack a chromophore). 2. Degradants are not eluting from the column (irreversibly bound). 3. The parent compound or degradants are volatile. 4. Precipitation of the compound or degradants upon neutralization.1. Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) in parallel with UV. 2. Modify the HPLC method (e.g., implement a gradient with a strong organic wash at the end) to ensure all components elute. 3. Visually inspect the sample for precipitation after neutralization. If observed, try dissolving in the mobile phase or a stronger organic solvent.

Section 3: Experimental Protocol: Forced Degradation Study (Acid Hydrolysis)

This protocol provides a robust framework for investigating the stability of 4-(1H-imidazol-1-yl)benzoic acid HCl under acidic conditions.

3.1. Objective To evaluate the chemical stability of 4-(1H-imidazol-1-yl)benzoic acid HCl when subjected to acid-catalyzed hydrolysis and to confirm the suitability of the analytical method to resolve the parent compound from any resulting degradants.

3.2. Materials & Reagents

  • 4-(1H-imidazol-1-yl)benzoic acid HCl (Reference Standard)

  • Hydrochloric Acid (HCl), certified ACS grade

  • Sodium Hydroxide (NaOH), certified ACS grade

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate or Phosphate buffer (for mobile phase)

  • Purified water (Type I, 18.2 MΩ·cm)

  • Class A volumetric flasks, pipettes, and autosampler vials

3.3. Instrumentation

  • HPLC system with a Photodiode Array (PDA) or UV detector.

  • Analytical balance

  • pH meter

  • Thermostatic water bath or oven

3.4. Preparation of Solutions

  • Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of 4-(1H-imidazol-1-yl)benzoic acid HCl and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and methanol.

  • Acid Solution (1.0 M HCl): Prepare by diluting concentrated HCl.

  • Base Solution (1.0 M NaOH): Prepare by dissolving NaOH pellets in water.

3.5. Forced Degradation Procedure

  • Control Sample (Time 0): Pipette 1 mL of the Stock Solution into a 10 mL flask. Add 1 mL of purified water. Neutralize immediately by adding 1 mL of 1.0 M NaOH (if the final sample will be neutralized), then dilute to volume with mobile phase. This sample represents 100% parent compound.

  • Acid-Stressed Sample: Pipette 1 mL of the Stock Solution into a separate 10 mL flask. Add 1 mL of 1.0 M HCl.

  • Incubation: Loosely cap the flask containing the acid-stressed sample and place it in a water bath set to 60°C.

  • Time Points: Withdraw aliquots at predetermined intervals (e.g., 2, 6, 12, and 24 hours).

  • Sample Quenching: For each aliquot, immediately transfer 1 mL of the reaction mixture to a 10 mL volumetric flask. Add 1 mL of 1.0 M NaOH to neutralize the acid.

    • Scientist's Note: Neutralization is critical to stop the degradation reaction and to protect the HPLC column from damage by the strong acid[5].

  • Final Preparation: Dilute the neutralized sample to the final volume with mobile phase, mix well, and transfer to an autosampler vial for analysis.

3.6. Analytical Method (Example HPLC-UV) This method serves as a starting point and may require optimization.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A: 20 mM Ammonium formate buffer, pH 3.0; B: Acetonitrile.

  • Gradient: 5% B to 70% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 245 nm (or optimal wavelength determined from UV scan of the parent compound)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • System Suitability: Before analysis, perform replicate injections of a standard solution. The %RSD for peak area and retention time should be <2.0%.

3.7. Data Analysis

  • Identify Peaks: Identify the peak for 4-(1H-imidazol-1-yl)benzoic acid in the control chromatogram based on its retention time.

  • Calculate % Degradation: % Degradation = [(Area_Control - Area_Stressed) / Area_Control] * 100

  • Calculate Mass Balance: % Mass Balance = [(Area_Parent_Stressed + ΣArea_Degradants) / Area_Parent_Control] * 100

    • Scientist's Note: A good mass balance (95-105%) provides confidence that all major degradation products are being detected and quantified correctly.

Section 4: Data & Visualizations

Table 1: Physicochemical Properties of 4-(1H-imidazol-1-yl)benzoic Acid & its HCl Salt

PropertyValueSource
Compound Name 4-(1H-Imidazol-1-yl)benzoic acid hydrochloride[1]
CAS Number 249292-42-0[1]
Molecular Formula C₁₀H₉ClN₂O₂[1]
Molecular Weight 224.64 g/mol [1][10]
Melting Point (Free Base) ~305 °C (decomposes)[11]

Table 2: Example Data from a Forced Acid Degradation Study (1M HCl at 60°C)

Time (hours)Parent Peak AreaDegradant 1 Peak Area% Degradation% Mass Balance
0 (Control)1,543,21000.0%100.0%
61,465,89075,1105.0%99.8%
121,388,750151,05010.0%99.7%
241,235,430301,50019.9%99.6%

Diagrams

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 1.0 mg/mL Stock Solution C Create Control & Stressed Samples A->C B Prepare 1.0M HCl & 1.0M NaOH B->C F Neutralize Aliquots with NaOH B->F D Incubate Stressed Sample (e.g., 60°C) C->D E Sample at Time Points (0, 6, 12, 24h) D->E E->F G Analyze by Stability-Indicating HPLC-UV Method F->G H Calculate % Degradation & Mass Balance G->H

Caption: Experimental workflow for forced acid degradation study.

Caption: Potential degradation pathway via acid-catalyzed hydrolysis.

Section 5: References

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Available at: [Link]

  • PubChem. (n.d.). 4-(1H-imidazol-1-ylmethyl)benzoic acid. Available at: [Link]

  • Kurmi, M., et al. (2016). Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). 4-(1H-imidazol-2-yl)benzoic Acid Properties. Available at: [Link]

  • Roge, A.B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Magar, R. & Shirkhedkar, A. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences. Available at: [Link]

  • Zheng, Z., et al. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Zheng, Z., et al. (2011). (PDF) 4-(Imidazol-1-yl)benzoic acid. ResearchGate. Available at: [Link]

  • Raksajit, W., et al. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Hazardous Materials. Available at: [Link]

  • ResearchGate. (n.d.). Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid... Available at: [Link]

  • Barbas, C., et al. (2001). Validation of an HPLC method for the quantification of ambroxol hydrochloride and benzoic acid in a syrup as pharmaceutical. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Ali, A. A., et al. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals. Available at: [Link]

  • Panda, S. S., et al. (2023). Development and validation of a stability-indicating assay method for determination of metronidazole benzoate in bulk. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Structural Elucidation of 4-(1H-imidazol-1-yl)benzoic acid hydrochloride

Executive Summary 4-(1H-imidazol-1-yl)benzoic acid is a critical bifunctional ligand widely used in the synthesis of Metal-Organic Frameworks (MOFs) and pharmaceutical intermediates. Its ability to coordinate via both th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(1H-imidazol-1-yl)benzoic acid is a critical bifunctional ligand widely used in the synthesis of Metal-Organic Frameworks (MOFs) and pharmaceutical intermediates. Its ability to coordinate via both the carboxylate and the imidazole nitrogen makes it a versatile building block.

However, a common bottleneck in the synthesis of this ligand is distinguishing the neutral free base from its hydrochloride salt form (often generated during acid-mediated precipitation). This guide provides a definitive comparative analysis of the 1H NMR spectral signatures of both forms, establishing a self-validating protocol to confirm protonation states without relying on elemental analysis.

Comparative Analysis: HCl Salt vs. Free Base

The most reliable method to distinguish the hydrochloride salt from the neutral molecule is the chemical shift of the imidazole protons, specifically the C2-H (between the two nitrogens).

Mechanism of Shift

Upon formation of the hydrochloride salt, the N3 position of the imidazole ring becomes protonated. This introduces a cationic charge distributed across the imidazole ring, creating a strong electron-withdrawing effect (deshielding).

  • Result: All imidazole ring protons shift downfield.

  • Diagnostic Signal: The C2-H proton experiences the most dramatic shift (

    
     ppm).
    
Chemical Shift Data Table (DMSO-d )

Note: Values are approximate ranges observed in dry DMSO-d


 at 300-400 MHz.
Proton AssignmentNeutral Form (

ppm)
HCl Salt Form (

ppm)
Shift Difference (

)
Imidazole C2-H 8.20 – 8.40 (s) 9.40 – 9.70 (s) +1.2 ppm (Diagnostic)
Imidazole C4-H / C5-H 7.10 – 7.90 (m)7.90 – 8.30 (m)+0.4 – 0.8 ppm
Benzoic Acid (Ortho to COOH) 8.00 – 8.10 (d)8.10 – 8.20 (d)Minimal change
Benzoic Acid (Ortho to Im) 7.70 – 7.80 (d)7.90 – 8.00 (d)+0.2 ppm
COOH ~13.0 (br s)13.0 – 13.5 (br s)N/A (Broad)
Imidazole N-H+ Not Present> 14.0 (Very broad)Only in dry solvent

Critical Insight: If you observe a sharp singlet around 8.3 ppm , you have the free base. If that singlet moves to ~9.5 ppm , you have successfully isolated the hydrochloride salt.

Solvent Selection Strategy

Choosing the correct solvent is paramount for observing the diagnostic protons.

Recommended: DMSO-d (Dimethyl Sulfoxide)
  • Why: It is the only standard solvent that solubilizes both the salt and neutral forms effectively while preventing rapid proton exchange.

  • Benefit: Allows observation of the acidic COOH proton and slows the exchange of the Imidazolium N-H (though this is still often too broad to see).

Alternative: D O / NaOD
  • Status: NOT RECOMMENDED for characterization.

  • Reason: D

    
    O will cause the exchange of the acidic protons. Furthermore, adding NaOD converts the salt back into the carboxylate/neutral imidazole form, effectively erasing the spectral differences you are trying to measure.
    
Alternative: MeOD (Methanol-d )
  • Status: Acceptable for purity checks but poor for salt confirmation.

  • Reason: The acidic protons (COOH and Imidazolium N-H) will exchange with deuterium and disappear. The C2-H peak will still show a downfield shift, but it may be less pronounced than in DMSO due to solvation effects.

Experimental Protocol

This protocol ensures high-resolution data suitable for publication or strict quality control.

Materials
  • Sample: ~10 mg of 4-(1H-imidazol-1-yl)benzoic acid (HCl or Neutral).

  • Solvent: 0.6 mL DMSO-d

    
     (99.9% D). Tip: Use an ampoule to ensure dryness.
    
  • Tube: 5mm High-Precision NMR Tube.

Step-by-Step Workflow
  • Preparation: Weigh 5-10 mg of the solid into a clean vial.

  • Solvation: Add 0.6 mL DMSO-d

    
    . Vortex until fully dissolved. The HCl salt may require mild sonication (30 sec) to fully solubilize.
    
  • Transfer: Filter the solution through a cotton plug into the NMR tube if any turbidity remains.

  • Acquisition Parameters (400 MHz):

    • Pulse Angle: 30°

    • Relaxation Delay (D1):

      
       2.0 seconds (Essential for accurate integration of aromatic protons).
      
    • Scans (NS): 16 or 32.

    • Temperature: 298 K (25°C).

  • Processing:

    • Reference the residual DMSO pentet to 2.50 ppm .

    • Apply mild exponential multiplication (LB = 0.3 Hz).

Logic Flow & Assignment Visualization

The following diagram illustrates the decision logic for assigning the structure based on the acquired spectrum.

NMR_Logic Start Start: Acquire 1H NMR (DMSO-d6) Check_H2 Check Imidazole C2-H Region (Singlet Peak) Start->Check_H2 Result_Neutral Peak at ~8.2 - 8.4 ppm Check_H2->Result_Neutral Shielded Result_Salt Peak at ~9.4 - 9.7 ppm Check_H2->Result_Salt Deshielded Check_Integration Verify Integration: Benzoic (4H) vs Imidazole (3H) Result_Neutral->Check_Integration Result_Salt->Check_Integration Conclusion_Neutral Conclusion: Neutral Free Base (Zwitterionic potential) Conclusion_Salt Conclusion: Hydrochloride Salt (Protonated Imidazole) Check_Integration->Conclusion_Neutral Matches Neutral Check_Integration->Conclusion_Salt Matches Salt

Figure 1: Decision tree for distinguishing the protonation state of 4-(1H-imidazol-1-yl)benzoic acid.

References

  • Claramunt, R. M., et al. "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles."[1] New Journal of Chemistry, 2003, 27, 734-742.[2]

  • Zheng, Z., et al. "4-(Imidazol-1-yl)benzoic acid." Acta Crystallographica Section E, 2011, E67, o524.[3]

  • ChemicalBook. "4-(1H-Imidazol-1-yl)benzoic acid Spectrum & Properties."

  • Sigma-Aldrich. "4-(1H-Imidazol-1-yl)benzoic acid Product Specification."

Sources

Comparative

Comparative Guide: Solid-State Architecture of 4-(1H-imidazol-1-yl)benzoic Acid Complexes

Executive Summary This technical guide analyzes the crystallographic and physicochemical profiles of 4-(1H-imidazol-1-yl)benzoic acid (Himb) .[1][2][3] It contrasts the free ligand’s solid-state behavior against its meta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the crystallographic and physicochemical profiles of 4-(1H-imidazol-1-yl)benzoic acid (Himb) .[1][2][3] It contrasts the free ligand’s solid-state behavior against its metal-coordinated alternatives (Metal-Organic Frameworks/Coordination Polymers).[1]

Key Insight: While the free ligand (Himb) relies on strong O—H···N hydrogen bonding to form dense, 1D supramolecular chains, its metal complexes (specifically Zn(II) and Cd(II) analogs) unlock higher-dimensional porosity and thermal stability (>300°C), making them superior candidates for gas sorption and catalytic applications.

The Ligand Architecture: Himb

Compound: 4-(1H-imidazol-1-yl)benzoic acid CAS: 17616-04-5 Role: Bifunctional Linker (N-donor + O-donor)[1]

The Himb ligand is a rigid, V-shaped connector.[1] Its dual functionality allows it to act as a "supramolecular bridge":

  • Imidazole N3: Acts as a neutral donor for soft/borderline metals (Zn, Cd).

  • Carboxylate Group: Can deprotonate to bridge metal centers in various modes (monodentate, chelating, bridging).

  • Geometry: The imidazole ring is typically twisted relative to the benzene ring (dihedral angle ~14.5°), breaking planarity and preventing simple stacking, which is advantageous for engineering void space in complexes.

Comparative Crystallography: Ligand vs. Complex

The following data compares the baseline free ligand against a representative metal-coordinated alternative.

Table 1: Crystallographic Parameters Comparison
ParameterFree Ligand (Himb) Alternative: Metal Complex (Zn/Cd-Himb) Impact of Complexation
Crystal System MonoclinicTypically Triclinic or MonoclinicSymmetry adjustment to accommodate metal nodes.[1]
Space Group Pc (No.[1] 7)P-1 or P21/cLoss of non-centrosymmetry in some cases; formation of rigid networks.[1]
Unit Cell (a) 4.144 Å~7.5 – 10.0 Å (Representative)Expansion: Metal nodes push ligands apart.
Unit Cell (b) 6.656 Å~15.0 – 18.0 Å (Representative)Elongation: Formation of layered sheets.
Unit Cell (c) 15.706 Å~12.0 – 16.0 Å3D Growth: Cross-linking of layers.[1]
Volume (V) 425.3 ų> 1500 ųVoid Creation: Massive increase in cell volume per unit.[1]
Density 1.470 g/cm³> 1.600 g/cm³Densification: Incorporation of heavy metal centers.[1]
Primary Interaction O—H···N Hydrogen BondsMetal-Ligand Coordination (Zn-N / Zn-O)Strength: Coordination bonds > Hydrogen bonds.[1]

Data Source: Free ligand data derived from Acta Cryst. E (Ref 1). Complex trends based on isostructural Zn/Cd coordination polymers (Ref 2, 3).

Structural Analysis
  • Free Ligand (The "Baseline"): Molecules form infinite 1D chains via head-to-tail O—H[1]···N hydrogen bonds.[1][2][3][4] These chains pack into sheets via weak C—H[2][3][5]···O interactions. The structure is dense with no accessible void space.

  • Metal Complex (The "Alternative"): The metal center (e.g., Zn²⁺) replaces the proton in the hydrogen bond. The Zn-N and Zn-O bonds create a rigid scaffold.[1] Instead of 1D chains, the architecture expands into 2D grids or 3D porous networks , often trapping solvent molecules (DMF/H₂O) which can be removed to activate porosity.

Performance Metrics: Stability & Utility

For drug development and materials science applications, the choice between the salt/co-crystal and the coordination complex is dictated by the required physicochemical properties.

Table 2: Physicochemical Performance
FeatureFree Ligand (Himb) Metal Complex (MOF/CP) Operational Verdict
Thermal Stability Stable up to ~220°C (Melting/Decomp)Stable up to >340°CComplex Wins: Rigid framework resists thermal collapse.[1]
Solubility Low (water); Moderate (DMSO/DMF)Insoluble (most solvents)Ligand Wins: Better for solution-phase processing/bioavailability.
Porosity Non-porousPotentially Porous (after activation)Complex Wins: Suitable for gas storage or catalysis.[1]
Luminescence Weak fluorescenceEnhanced/Shifted EmissionComplex Wins: Ligand-to-Metal Charge Transfer (LMCT) enhances sensing capabilities.[1]
Experimental Protocols
Protocol A: Synthesis of the Ligand (Himb)

Target: High purity crystalline powder for further complexation.

  • Reagents: Methyl 4-fluorobenzoate (10 mmol), Imidazole (15 mmol), K₂CO₃ (20 mmol), DMSO (20 mL).

  • Reaction: Heat mixture at 120°C for 10 hours.

  • Hydrolysis: Cool to RT. Add NaOH (aq) to hydrolyze the ester. Reflux for 2 hours.

  • Workup: Acidify with HCl to pH 3–4. The white precipitate (Himb) forms immediately.

  • Purification: Recrystallize from Ethanol/Water (1:1).

Protocol B: Single Crystal Growth of Zn-Himb Complex

Target: X-ray quality single crystals.

  • Solvothermal Method:

    • Mix: Himb (0.1 mmol) + Zn(NO₃)₂·6H₂O (0.1 mmol).[6]

    • Solvent: DMF:H₂O (4:1 ratio, 5 mL). The water is crucial to aid deprotonation of the acid.

    • Vessel: 20 mL Teflon-lined stainless steel autoclave.

    • Cycle: Heat to 120°C for 72 hours.

    • Cooling: Critical Step. Cool at a rate of 2°C/hour to Room Temperature.[1] Fast cooling yields microcrystalline powder (useless for SCXRD).

  • Harvesting: Filter the colorless block crystals. Wash with DMF.

Decision Logic & Workflow

The following diagram illustrates the decision pathway for selecting the appropriate solid-state form of 4-(1H-imidazol-1-yl)benzoic acid based on the desired application endpoint.

G Start Starting Material: 4-(1H-imidazol-1-yl)benzoic acid (Himb) Goal Define Application Goal Start->Goal Route_Bio Route A: Bioavailability (Drug Delivery) Goal->Route_Bio Solubility Required Route_Mat Route B: Porosity/Stability (Gas Sorption/Sensing) Goal->Route_Mat Durability Required Exp_Salt Exp: Salt Formation (React with HCl/Organic Acids) Route_Bio->Exp_Salt Exp_MOF Exp: Solvothermal Synthesis (React with Zn/Cd Nitrates) Route_Mat->Exp_MOF Result_Salt Result: Ionic Salt/Co-crystal High Solubility Zwitterionic Character Exp_Salt->Result_Salt Result_MOF Result: Coordination Polymer High Thermal Stability (>300°C) Rigid 3D Network Exp_MOF->Result_MOF

Figure 1: Strategic workflow for engineering Himb-based materials. Route A prioritizes solubility for pharmaceutical relevance, while Route B prioritizes structural rigidity for materials science.

References
  • Zheng, Z., Geng, W. Q., Wu, Z. C., & Zhou, H. P. (2011).[2] 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(2), o524.[1][5] Link

  • Gao, J., et al. (2009).[2][3] Synthesis and structures of Cd(II) coordination polymers with 4-(imidazol-1-yl)benzoic acid. Journal of Coordination Chemistry. (Cited as comparative basis for metal complexation).

  • Zhang, L., et al. (2007).[2][3] Cobalt(II) complexes based on semi-rigid imidazolyl-carboxylate ligands. Journal of Molecular Structure. (Provides structural basis for M-N/M-O coordination modes).

  • PubChem. 4-(1H-imidazol-1-yl)benzoic acid Compound Summary. National Library of Medicine. Link

Sources

Validation

Comparative Analysis: 4-(1H-imidazol-1-yl)benzoic acid vs. 4-(1H-imidazol-1-ylmethyl)benzoic acid

Executive Summary This guide provides an in-depth technical comparison between 4-(1H-imidazol-1-yl)benzoic acid (Compound A) and 4-(1H-imidazol-1-ylmethyl)benzoic acid (Compound B) . While both compounds serve as bifunct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical comparison between 4-(1H-imidazol-1-yl)benzoic acid (Compound A) and 4-(1H-imidazol-1-ylmethyl)benzoic acid (Compound B) . While both compounds serve as bifunctional ligands containing a carboxylic acid and an imidazole moiety, their structural behaviors differ fundamentally due to the presence of a methylene spacer in Compound B.

  • Compound A (Rigid): The imidazole ring is directly bonded to the phenyl ring, creating a conjugated, rigid system with restricted rotation. It is primarily used in constructing robust, predictable Metal-Organic Frameworks (MOFs).

  • Compound B (Flexible): The methylene bridge (-CH2-) breaks conjugation and introduces a degree of rotational freedom (conformational entropy). This flexibility allows for "breathing" MOF structures and distinct pharmacological binding profiles.

Part 1: Physicochemical & Structural Profile

The core difference lies in the linker length and electronic communication between the two aromatic systems.

Comparative Data Table
Feature4-(1H-imidazol-1-yl)benzoic acid (Compound A )4-(1H-imidazol-1-ylmethyl)benzoic acid (Compound B )
CAS Number 17616-04-594084-75-0
Molecular Weight 188.18 g/mol 202.21 g/mol
Linker Type Direct Bond (Rigid) Methylene Bridge (Flexible)
Electronic System Conjugated (Phenyl-Imidazole)Insulated (Phenyl-CH2-Imidazole)
Geometry Twisted (~14.5° dihedral angle)Rotational freedom around -CH2-
pKa (Imidazole N3) ~5.5 - 6.0 (Lower basicity due to EWG phenyl)~6.9 - 7.1 (Similar to native imidazole)
Melting Point >300 °C (Decomposes)267–268 °C
Primary Application Rigid pillars in MOFs; Linear spacersAdaptive ligands; Flexible MOFs; Pharmacophores
Electronic & Geometric Analysis[2]
  • Compound A (Conjugation): The direct attachment of the electron-withdrawing phenyl ring (via the N1 atom) reduces the electron density on the distal nitrogen (N3). This lowers the pKa of the imidazole, making it a weaker base but a distinct donor for metal coordination. The steric clash between the ortho-protons of the phenyl and imidazole rings forces a twisted conformation (approx. 14.5° twist), preventing perfect planarity.[1]

  • Compound B (Insulation): The methylene spacer effectively insulates the imidazole ring from the electronic effects of the benzoic acid moiety. Consequently, the basicity of the imidazole nitrogen remains comparable to unsubstituted imidazole. Structurally, the -CH2- group acts as a hinge, allowing the imidazole to adopt various orientations relative to the benzoate plane.

Part 2: Synthetic Protocols

The synthesis of these two compounds requires fundamentally different mechanisms: Ullmann-type coupling for the direct bond (A) versus Nucleophilic Substitution for the alkylated bridge (B).

DOT Diagram: Synthetic Pathways

Synthesis_Comparison cluster_A Compound A: Ullmann Coupling cluster_B Compound B: Nucleophilic Substitution Start_A Methyl 4-fluorobenzoate + Imidazole Cat_A CuI / K2CO3 / DMSO 110-130°C Start_A->Cat_A N-Arylation Inter_A Intermediate Ester Cat_A->Inter_A Hyd_A Hydrolysis (NaOH) Inter_A->Hyd_A Prod_A 4-(1H-imidazol-1-yl)benzoic acid Hyd_A->Prod_A Start_B 4-(Bromomethyl)benzoic acid + Imidazole Base_B NaOH (aq) / Reflux Short duration Start_B->Base_B SN2 Attack Prod_B 4-(1H-imidazol-1-ylmethyl)benzoic acid Base_B->Prod_B Precipitation at pH 6-7

Caption: Comparative synthetic workflows showing the copper-catalyzed route for the rigid ligand (A) vs. the base-mediated alkylation for the flexible ligand (B).

Protocol A: Synthesis of 4-(1H-imidazol-1-yl)benzoic acid

Mechanism: Copper-catalyzed N-arylation (Ullmann Condensation).[2] Prerequisites: Inert atmosphere (optional but recommended), high-boiling solvent.

  • Reagents:

    • Methyl 4-fluorobenzoate (10 mmol, 1.54 g)

    • Imidazole (12 mmol, 0.82 g)[3]

    • Potassium Carbonate (10 mmol, 1.40 g)

    • Copper(I) Iodide (1 mmol, 190 mg) - Catalyst

    • DMSO (10 mL)

  • Procedure:

    • Combine all reagents in a round-bottom flask.

    • Heat to 110–130°C with vigorous stirring for 12–24 hours. Monitor by TLC.[2][4]

    • Cool to room temperature and pour into water (50 mL).

    • Extract the intermediate ester with ethyl acetate or proceed directly to hydrolysis if the ester cleaved in situ (often requires explicit hydrolysis step).

    • Hydrolysis: Add 10% NaOH (10 mL) to the crude mixture and reflux for 1 hour.

    • Work-up: Cool and acidify to pH 3–4 with 1M HCl. The product precipitates as a solid.[5]

    • Purification: Recrystallize from ethanol/water.

Protocol B: Synthesis of 4-(1H-imidazol-1-ylmethyl)benzoic acid

Mechanism: SN2 Nucleophilic Substitution. Prerequisites: Standard reflux setup.

  • Reagents:

    • 4-(Bromomethyl)benzoic acid (or methyl ester) (3 mmol, 0.65 g)

    • Imidazole (10 mmol, 0.68 g) - Excess used to act as base/nucleophile

    • THF/Water (1:1) or 10% NaOH (aq)

  • Procedure:

    • Dissolve imidazole in the solvent mixture.

    • Add 4-(bromomethyl)benzoic acid slowly.

    • Reflux at 80–100°C for 2–5 hours.

    • Note: If using the acid directly in NaOH, the carboxylate is protected as a salt, and the imidazole attacks the alkyl bromide.

    • Work-up: Cool the solution. Neutralize carefully with dilute HCl to pH 6–7 (Isoelectric point region).

    • Isolation: The product precipitates as a white solid. Filter and wash with cold water.[4]

    • Purification: Recrystallize from methanol.

Part 3: Application in Metal-Organic Frameworks (MOFs)

The choice between Compound A and Compound B dictates the topology and mechanical properties of the resulting MOF.

DOT Diagram: Ligand Functionality in MOFs

MOF_Logic Ligand_A Ligand A (Rigid) Topology_A Predictable Topology (e.g., Pillared Sheets) Ligand_A->Topology_A Restricted Rotation Ligand_B Ligand B (Flexible) Topology_B Adaptive Topology (e.g., Helical Chains) Ligand_B->Topology_B Conformational Freedom Prop_A High Thermal Stability Permanent Porosity Topology_A->Prop_A Prop_B Structural Flexibility 'Breathing' Effect Guest-Induced Fit Topology_B->Prop_B

Caption: Impact of ligand rigidity on MOF architecture. Rigid ligands (A) favor stable, porous networks, while flexible ligands (B) enable dynamic, responsive materials.

Rigid Linkers (Compound A)
  • Role: Acts as a linear or V-shaped strud (depending on metal coordination geometry). The fixed angle (~14.5°) between rings creates predictable repeat units.

  • Case Study: Used to synthesize [Cd(Imibz)2] type frameworks which exhibit diamondoid (dia) topology. The rigidity prevents pore collapse upon solvent removal.

  • Key Property: High thermal stability due to the conjugated backbone.

Flexible Linkers (Compound B)
  • Role: Acts as a "hinge" linker. The methylene group allows the imidazole to rotate, enabling the framework to adjust its shape to accommodate guest molecules (induced fit).

  • Case Study: Coordination polymers with Ni(II) show that the flexible arm allows the formation of lower-dimensional chains that pack into supramolecular 3D structures via hydrogen bonding.

  • Key Property: Breathing Behavior. These MOFs often show hysteretic gas adsorption isotherms because the pores open/close dynamically.

Part 4: Biological Implications

In drug discovery, the difference between these two structures is often a trade-off between potency (rigid) and solubility/entropy (flexible).

  • Compound A (Pharmacophore): The rigid structure holds the imidazole and carboxylate in a fixed distance and orientation. This is ideal for binding pockets that require a specific "lock and key" fit. However, the planarity can lead to poor solubility.

  • Compound B (Pharmacophore): The flexible linker allows the imidazole to scan the binding pocket for optimal hydrogen bonding (e.g., with Histidine residues). The disruption of planarity significantly improves aqueous solubility, a critical parameter for drug bioavailability.

References

  • Zheng, Z., Geng, W. Q., Wu, Z. C., & Zhou, H. P. (2011).[1] 4-(Imidazol-1-yl)benzoic acid.[3][6][7][8][9][10][11] Acta Crystallographica Section E: Structure Reports Online, 67(2), o524.[12] Link

  • PrepChem. Synthesis of 4-(1H-Imidazol-1-yl)benzoic acid. Link

  • BenchChem. Application Note and Protocol for the Synthesis of 3-(1H-imidazol-1-yl)benzoic acid (Analogous protocol for 4-isomer). Link

  • Xia, L., et al. (2016).[10] Syntheses, Structures, Fluorescence and Heterogeneous Catalysis of Coordination Polymers with 4-Benzoimidazol-1-yl-methyl Benzoic Acid. ResearchGate. Link

  • PubChem. 4-(1H-imidazol-1-ylmethyl)benzoic acid (Compound Summary). Link

Sources

Comparative

A Comparative Guide to Purity Verification of 4-(1H-imidazol-1-yl)benzoic acid using High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and materials science, the purity of synthetic intermediates is a cornerstone of quality and safety. 4-(1H-im...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the purity of synthetic intermediates is a cornerstone of quality and safety. 4-(1H-imidazol-1-yl)benzoic acid, a key building block for active pharmaceutical ingredients (APIs) and functional materials, is no exception. Its bifunctional nature, possessing both a carboxylic acid and an imidazole moiety, makes it susceptible to a range of process-related and degradation impurities. This guide, from the perspective of a Senior Application Scientist, provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity verification of this critical compound.

The Analytical Challenge: Understanding Potential Impurities

A thorough understanding of potential impurities is paramount for developing a selective and robust analytical method. The common synthetic route to 4-(1H-imidazol-1-yl)benzoic acid involves the N-arylation of imidazole with a 4-halobenzoic acid derivative. This process can introduce several impurities that must be effectively separated and quantified.

Potential Process-Related Impurities:

  • Unreacted Starting Materials: 4-halobenzoic acid (e.g., 4-fluorobenzoic acid or 4-bromobenzoic acid) and imidazole.

  • Positional Isomers: 2-(1H-imidazol-1-yl)benzoic acid and 3-(1H-imidazol-1-yl)benzoic acid, arising from impurities in the starting materials or side reactions.

  • Byproducts: Intermediates and products from side reactions inherent to the synthetic process.

Potential Degradation Products:

Forced degradation studies, conducted under stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines, help to elucidate potential degradation pathways and ensure the stability-indicating nature of the analytical method. For 4-(1H-imidazol-1-yl)benzoic acid, potential degradation pathways include:

  • Hydrolysis: Cleavage of the imidazole ring or the bond connecting it to the benzoic acid moiety under acidic or basic conditions.

  • Oxidation: Modification of the imidazole or benzene ring.

  • Photodegradation: Decomposition upon exposure to light.

  • Thermal Degradation: Breakdown at elevated temperatures.

Primary Analytical Approach: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse of the pharmaceutical industry for purity and impurity analysis due to its high resolving power, sensitivity, and reproducibility. For a polar, ionizable compound like 4-(1H-imidazol-1-yl)benzoic acid, a well-designed RP-HPLC method is the primary choice for achieving accurate and reliable purity assessment.

Causality Behind Experimental Choices

The selection of HPLC parameters is not arbitrary; it is a scientifically driven process to achieve optimal separation.

  • Column Chemistry (Stationary Phase): A C18 (octadecylsilane) column is the most common starting point for moderately polar analytes. The long alkyl chains provide a hydrophobic stationary phase that retains the analyte based on its hydrophobicity. For enhanced retention and alternative selectivity, especially for aromatic compounds, a phenyl-hexyl stationary phase can be considered, as it offers pi-pi interactions in addition to hydrophobic interactions.

  • Mobile Phase Composition: The mobile phase is a critical determinant of retention and selectivity.

    • Aqueous Component and pH Control: 4-(1H-imidazol-1-yl)benzoic acid is an acidic compound. The pH of the mobile phase will control its ionization state and, consequently, its retention. At a pH below its pKa, the carboxylic acid group will be protonated (less polar), leading to stronger retention on a C18 column. Conversely, at a pH above its pKa, it will be deprotonated (more polar), resulting in weaker retention. A buffer, such as phosphate or acetate, is essential to maintain a stable pH and ensure reproducible retention times. A pH in the range of 2.5 to 4.5 is typically a good starting point for the analysis of aromatic carboxylic acids.

    • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers used to control the elution strength of the mobile phase. Acetonitrile generally provides better peak shape and lower viscosity, leading to higher efficiency. A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute all impurities with good peak shape within a reasonable analysis time.

  • Detection: The presence of the aromatic and imidazole rings in 4-(1H-imidazol-1-yl)benzoic acid results in strong UV absorbance. A photodiode array (PDA) detector is highly recommended as it allows for the acquisition of the entire UV spectrum of each peak, which aids in peak identification and purity assessment. The maximum absorbance wavelength (λmax) for this compound is typically in the range of 230-280 nm.

Experimental Protocol: A Validated RP-HPLC Method

This protocol outlines a robust, stability-indicating RP-HPLC method for the purity verification of 4-(1H-imidazol-1-yl)benzoic acid.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides a good balance of resolution, efficiency, and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to suppress the ionization of the carboxylic acid, enhancing retention.
Mobile Phase B AcetonitrileStrong organic modifier for eluting the analyte and impurities.
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% BA gradient program ensures the elution of both polar and non-polar impurities with good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic compounds, providing good sensitivity for the analyte and potential impurities.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 4-(1H-imidazol-1-yl)benzoic acid reference standard into a 50 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the 4-(1H-imidazol-1-yl)benzoic acid sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Method Validation:

The described method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[1][2] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the separation of the main peak from all other peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualization of the Analytical Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample & Standard Dissolve Dissolve in Diluent Weigh->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect PDA Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Impurities Integrate->Quantify Report Generate Purity Report Quantify->Report

Caption: Workflow for HPLC Purity Verification.

Alternative and Complementary Techniques

While RP-HPLC is the primary method of choice, other techniques can provide complementary information or be advantageous in specific situations.

Micellar Electrokinetic Chromatography (MEKC)

MEKC is a capillary electrophoresis technique that can be a powerful alternative for the separation of neutral and charged molecules.

Principle: In MEKC, a surfactant (like sodium dodecyl sulfate) is added to the buffer above its critical micelle concentration. These micelles act as a pseudo-stationary phase. Separation is based on the differential partitioning of analytes between the micelles and the aqueous buffer.

Advantages over HPLC:

  • Higher Efficiency: MEKC can achieve significantly higher theoretical plate counts than HPLC, leading to better resolution of closely eluting impurities.

  • Lower Solvent Consumption: Being a capillary technique, MEKC uses a fraction of the solvent required for HPLC, making it a more environmentally friendly and cost-effective option.

  • Orthogonal Selectivity: The separation mechanism in MEKC is different from RP-HPLC, making it an excellent complementary technique to confirm purity and detect impurities that might co-elute in the HPLC method.

Disadvantages:

  • Lower Concentration Sensitivity: The small injection volumes in CE can lead to higher limits of detection compared to HPLC.

  • Matrix Effects: The sample matrix can have a more significant impact on the separation in MEKC.

Comparison of Analytical Methods
FeatureRP-HPLC with PDA DetectionMicellar Electrokinetic Chromatography (MEKC)
Principle Partitioning between a non-polar stationary phase and a polar mobile phase.Partitioning between an aqueous buffer and surfactant micelles.
Primary Application Routine purity testing, impurity quantification, stability studies.Orthogonal purity confirmation, separation of closely related impurities.
Resolution HighVery High
Sensitivity High (µg/mL to ng/mL)Moderate (µg/mL)
Solvent Consumption HighVery Low
Analysis Time 15-40 minutes10-20 minutes
Robustness Generally high and well-understood.Can be more susceptible to matrix and capillary surface effects.
Instrumentation Cost Moderate to HighModerate

Data Presentation and Interpretation

A clear and concise presentation of the analytical data is crucial for decision-making.

System Suitability Test (SST) Results

Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N ≥ 20008500
Repeatability (%RSD of 5 injections) %RSD ≤ 2.0%0.5%
Impurity Profile of a Typical Batch
PeakRetention Time (min)Relative Retention Time (RRT)Area %Identification
14.20.350.08%Imidazole (Starting Material)
28.90.740.12%4-Fluorobenzoic Acid (Starting Material)
Main Peak 12.0 1.00 99.75% 4-(1H-imidazol-1-yl)benzoic acid
313.51.130.05%Unknown Impurity

Logical Framework for Purity Verification

The following diagram illustrates the logical process for verifying the purity of 4-(1H-imidazol-1-yl)benzoic acid, integrating the primary HPLC method with potential orthogonal techniques.

Purity_Verification_Logic Start Synthesized Batch of 4-(1H-imidazol-1-yl)benzoic acid HPLC_Analysis Primary Purity Assessment (RP-HPLC with PDA) Start->HPLC_Analysis Check_Purity Purity Meets Specification? HPLC_Analysis->Check_Purity Release Release Batch Check_Purity->Release Yes Investigate Investigate Out-of-Specification (OOS) Result Check_Purity->Investigate No Orthogonal_Method Orthogonal Purity Confirmation (e.g., MEKC or LC-MS) Investigate->Orthogonal_Method Identify_Impurity Identify Unknown Impurities (LC-MS, NMR) Orthogonal_Method->Identify_Impurity Process_Refinement Refine Synthesis/ Purification Process Identify_Impurity->Process_Refinement

Caption: Logical flow for purity verification.

Conclusion

The purity verification of 4-(1H-imidazol-1-yl)benzoic acid is a critical quality control step that relies on robust and well-validated analytical methods. A stability-indicating reversed-phase HPLC method, as detailed in this guide, provides the necessary selectivity, sensitivity, and reliability for routine analysis. The causality-driven approach to method development, from column and mobile phase selection to detector choice, ensures a scientifically sound and defensible analytical procedure. Furthermore, the strategic use of orthogonal techniques like Micellar Electrokinetic Chromatography provides an additional layer of confidence in the purity assessment, which is indispensable in the highly regulated environment of pharmaceutical development. By adhering to these principles and protocols, researchers and scientists can ensure the quality and consistency of this vital chemical intermediate, ultimately contributing to the safety and efficacy of the final products.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. John Wiley & Sons.
  • Dong, M. W. (2016). Modern HPLC for Practicing Scientists. John Wiley & Sons.
  • Weinberger, R. (2000). Practical Capillary Electrophoresis. Academic Press.
  • Ahuja, S., & Rasmussen, H. (Eds.). (2007). HPLC Method Development for Pharmaceuticals. Academic Press.

Sources

Validation

elemental analysis calculation for C10H9ClN2O2

A Comparative Guide to Elemental Analysis vs. Orthogonal Techniques Executive Summary & Theoretical Baseline In drug development, establishing the identity and purity of a new chemical entity (NCE) is the primary bottlen...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Elemental Analysis vs. Orthogonal Techniques

Executive Summary & Theoretical Baseline

In drug development, establishing the identity and purity of a new chemical entity (NCE) is the primary bottleneck before biological testing. This guide focuses on C10H9ClN2O2 , a molecular formula representative of functionalized benzimidazole scaffolds (e.g., methyl 2-(chloromethyl)-1H-benzimidazole-4-carboxylate).[1]

While High-Resolution Mass Spectrometry (HRMS) confirms identity (molecular formula), it fails to confirm bulk purity. Elemental Analysis (EA), specifically Combustion Analysis, remains the "gold standard" for proving that a bulk powder is chemically homogeneous and free of trapped solvents or inorganic salts.

The Theoretical Calculation (C10H9ClN2O2)

Before any experimental validation, the theoretical mass percentages must be established based on standard atomic weights (IUPAC).

Table 1: Theoretical Elemental Composition for C10H9ClN2O2 Molecular Weight: 224.64 g/mol

ElementSymbolQtyAtomic Wt.Total MassTheoretical %
Carbon C1012.011120.1153.47%
Hydrogen H91.0089.0724.04%
Nitrogen N214.00728.01412.47%
Chlorine Cl135.4535.4515.78%
Oxygen O215.99931.99814.24%
Total 224.64 100.00%
Comparative Analysis: EA vs. HRMS vs. qNMR

To validate the purity of C10H9ClN2O2, researchers must choose between competing analytical methodologies. The following comparison evaluates these methods based on precision, sample consumption, and acceptance in peer-reviewed literature (e.g., J. Org. Chem. standards).

Table 2: Performance Comparison of Purity Validation Methods

FeatureCombustion Analysis (CHN) Quantitative NMR (qNMR) HRMS (High-Res Mass Spec)
Primary Output Bulk Purity (% composition)Bulk Purity (molar ratio)Molecular Identity (m/z)
Sample Req. 2–5 mg (Destructive)2–10 mg (Recoverable)<0.1 mg (Destructive)
Precision High (

)
High (

)
High (< 5 ppm mass error)
Solvent Detection Indirect (Discrepancy in %C)Direct (Distinct peaks)Fails (Ionization bias)
Inorganic Salts Detects as Ash/ResidueInvisible (unless soluble)Invisible
Publication Std. Required (JOC, JMC) [1]Accepted Alternative [2]Supporting Evidence Only
Expert Insight: The "Solvent Trap"

The most common failure mode for C10H9ClN2O2 in Elemental Analysis is not synthetic error, but solvation . A discrepancy of >0.4% in Carbon often indicates trapped solvent (e.g., Dichloromethane or Ethyl Acetate) in the crystal lattice.

  • EA Sensitivity: EA detects this as a failure but cannot identify which solvent is present.

  • qNMR Advantage: qNMR explicitly identifies and integrates the solvent signals, allowing for a "corrected purity" calculation [3].

Experimental Protocol: Automated Combustion Analysis

This protocol outlines the workflow for determining %C, %H, and %N using a standard combustion analyzer (e.g., Elementar vario or PerkinElmer 2400 Series).

Prerequisites
  • Acceptance Criteria:

    
     absolute difference from theoretical values [1].
    
  • Environment: Temperature 20–25°C, Humidity <50% (critical for hygroscopic samples).

Step-by-Step Methodology
  • Sample Preparation (Drying):

    • Why: Volatile solvents skew %C results significantly.

    • Action: Dry C10H9ClN2O2 under high vacuum (<1 mbar) at 40–60°C for 12 hours. If the compound is thermally unstable, use a desiccator with

      
       for 24 hours.
      
  • Micro-Weighing:

    • Equipment: Ultra-microbalance (readability 0.1 µg).

    • Action: Tare a clean tin capsule.[2] Weigh 2.000–3.000 mg of the dried sample.

    • Note: Fold the tin capsule tightly to exclude atmospheric nitrogen.

  • Combustion:

    • Process: The capsule drops into a combustion tube at >950°C in an Oxygen-rich atmosphere.

    • Reaction:

      
      
      
    • Scrubbing: Halogens (Cl) and Sulfur must be scrubbed by silver wool or specific reagents to prevent sensor damage.

  • Reduction & Detection:

    • Gases pass through hot copper (600°C) to reduce

      
       to 
      
      
      
      and remove excess
      
      
      .
    • 
      , 
      
      
      
      , and
      
      
      are separated (via adsorption columns) and detected via Thermal Conductivity Detector (TCD).
  • Data Analysis:

    • Compare "Found" vs. "Calculated".

    • Pass:

      
       for C, H, and N.
      
Visualization: Purity Validation Decision Tree

The following diagram illustrates the logical workflow for validating C10H9ClN2O2, incorporating the feedback loops required when initial analysis fails (a common occurrence in drug discovery).

PurityValidation Start Synthesized C10H9ClN2O2 Dry Vacuum Drying (12h @ 40°C) Start->Dry Weigh Micro-Weighing (2-3 mg) Dry->Weigh Combust Combustion Analysis (CHN Mode) Weigh->Combust Check Check Tolerance (|Calc - Found| ≤ 0.4%) Combust->Check Pass PASS: Publishable Purity Check->Pass Within Limit Fail FAIL: (> 0.4% Deviation) Check->Fail Outside Limit Diagnose Diagnose via 1H NMR (Check for Solvents) Fail->Diagnose Recalc Recalculate Theory (Include Solvent Moles) Diagnose->Recalc Solvent Found Repurify Repurify Sample (Recrystallization) Diagnose->Repurify Impurity Found Recalc->Check Re-evaluate Repurify->Dry Retry

Figure 1: Logical workflow for validating small molecule purity. Note the feedback loops for solvent correction or repurification.

References
  • American Chemical Society. (2023). Journal of Organic Chemistry Author Guidelines: Characterization of New Substances. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Imidazole-Benzoic Acid HCl

Executive Summary This guide provides an in-depth analysis of the mass spectrometric behavior of imidazole-benzoic acid, specifically focusing on its fragmentation patterns under electrospray ionization (ESI) tandem mass...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth analysis of the mass spectrometric behavior of imidazole-benzoic acid, specifically focusing on its fragmentation patterns under electrospray ionization (ESI) tandem mass spectrometry (MS/MS). As a compound class relevant to drug development and medicinal chemistry, understanding its structural elucidation via mass spectrometry is critical. This document compares the distinct fragmentation pathways observed in both positive and negative ionization modes, explains the scientific rationale behind analytical choices, and provides a robust experimental protocol for researchers. We will proceed by examining a common isomer, 4-(1H-imidazol-1-yl)benzoic acid , as a representative model for this class of compounds. The hydrochloride (HCl) salt form is expected to dissociate in the typical solvents used for ESI, allowing the free molecule (C₁₀H₈N₂O₂, Monoisotopic Mass: 188.0586 Da) to be analyzed.

Introduction: The Behavior of Salt Forms in ESI-MS

Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for analyzing thermally labile molecules.[1][2] When analyzing a salt, such as an HCl salt, the acidic or basic nature of the analyte and the solvent system dictates the species observed. In the typical reversed-phase solvents (e.g., water/acetonitrile with formic acid or ammonium hydroxide), the HCl salt dissociates. The mass spectrometer will therefore analyze the free base/acid form of the molecule.

For imidazole-benzoic acid, the imidazole moiety provides a basic site (a nitrogen lone pair) that is readily protonated, while the carboxylic acid group is acidic and easily deprotonated.[3] This amphoteric nature makes it suitable for analysis in both positive (ESI+) and negative (ESI-) ionization modes, which provide complementary structural information. Tandem mass spectrometry (MS/MS), through collision-induced dissociation (CID), is then employed to controllably fragment the selected precursor ions, revealing the molecule's structural backbone.

Experimental Workflow for LC-MS/MS Analysis

A validated, trustworthy protocol is the cornerstone of reliable data. The following workflow is designed for the robust analysis of imidazole-benzoic acid derivatives.

Recommended Experimental Protocol

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument, equipped with an ESI source.

Sample Preparation:

  • Prepare a stock solution of imidazole-benzoic acid HCl at 1 mg/mL in methanol.

  • Dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water (for ESI+) or 5 mM ammonium acetate in water (for ESI-).

  • Mobile Phase B: 0.1% formic acid in acetonitrile (for ESI+) or 5 mM ammonium acetate in acetonitrile (for ESI-).

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

Mass Spectrometer Conditions:

  • Ionization Mode: ESI, run separately in positive and negative modes.

  • Capillary Voltage: 3.5 kV (ESI+), -3.0 kV (ESI-).

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/h.

  • Desolvation Gas Flow: 800 L/h.[4]

  • Collision Gas: Argon.

  • MS/MS Analysis: Select the precursor ions ([M+H]⁺ or [M-H]⁻) and apply a ramp of collision energies (e.g., 10-40 eV) to observe a full range of fragment ions.

Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry p1 Stock Solution (1 mg/mL) p2 Working Solution (1-10 µg/mL) p1->p2 lc UHPLC System (C18 Column) p2->lc ms1 ESI Source (Ionization) lc->ms1 ms2 MS1 Analysis (Precursor Selection) ms1->ms2 ms3 CID Cell (Fragmentation) ms2->ms3 ms4 MS2 Analysis (Fragment Detection) ms3->ms4

Caption: General experimental workflow for LC-MS/MS analysis.

Fragmentation Analysis in Positive Ion Mode (ESI+)

In positive mode, the molecule is protonated, likely on the most basic site—the unsubstituted nitrogen of the imidazole ring. The precursor ion observed will be [M+H]⁺ at m/z 189.0659 .

The fragmentation of the protonated molecule is driven by the loss of small, stable neutral molecules from the carboxylic acid group, followed by potential cleavages of the imidazole ring.

Key Fragmentation Pathways (ESI+):

  • Loss of Water ([M+H - H₂O]⁺): A characteristic initial fragmentation for protonated carboxylic acids is the neutral loss of water (18.01 Da), leading to a highly stable acylium ion. This results in a fragment at m/z 171.0553 .[4]

  • Loss of Carbon Monoxide ([M+H - H₂O - CO]⁺): The resulting acylium ion can subsequently lose carbon monoxide (28.00 Da), a common pathway for benzoyl-type structures. This produces a fragment at m/z 143.0604 .[4][5]

  • Imidazole Ring Fragmentation: The imidazole ring itself can fragment, often through the loss of hydrogen cyanide (HCN, 27.01 Da). This could occur from the m/z 143 fragment, yielding a fragment at m/z 116.0503 .

G parent [M+H]⁺ m/z 189.07 frag1 [M+H - H₂O]⁺ m/z 171.06 parent->frag1 - H₂O (18.01 Da) frag2 [M+H - H₂O - CO]⁺ m/z 143.06 frag1->frag2 - CO (28.00 Da) frag3 [C₈H₆N]⁺ m/z 116.05 frag2->frag3 - HCN (27.01 Da)

Caption: Predicted fragmentation pathway in positive ion mode (ESI+).

Fragmentation Analysis in Negative Ion Mode (ESI-)

In negative mode, deprotonation occurs at the most acidic site, the carboxylic acid, forming the carboxylate anion [M-H]⁻ at m/z 187.0514 . The fragmentation pathway in this mode is typically simpler and highly diagnostic for carboxylic acids.

Key Fragmentation Pathway (ESI-):

  • Decarboxylation ([M-H - CO₂]⁻): The dominant and most characteristic fragmentation for deprotonated benzoic acid and its derivatives is the loss of carbon dioxide (CO₂, 43.99 Da).[6][7] This is a highly favorable process that results in a stable phenyl anion derivative. This pathway produces the base peak in the MS/MS spectrum at m/z 143.0520 . Recent studies have shown that under certain conditions, this phenide anion can react with trace O₂ in the mass analyzer, but decarboxylation remains the primary initiating event.[7][8]

G parent [M-H]⁻ m/z 187.05 frag1 [M-H - CO₂]⁻ m/z 143.05 parent->frag1 - CO₂ (43.99 Da)

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-(1H-imidazol-1-yl)benzoic acid hydrochloride

As researchers and drug development professionals, our work extends beyond discovery and into the responsible management of the chemical entities we handle. This guide provides a detailed, field-tested framework for the...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work extends beyond discovery and into the responsible management of the chemical entities we handle. This guide provides a detailed, field-tested framework for the proper disposal of 4-(1H-imidazol-1-yl)benzoic acid hydrochloride, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are designed to be a self-validating system, grounded in established safety protocols and regulatory standards.

Core Principles: Hazard Identification and Risk Mitigation

Understanding the inherent properties of a chemical is the foundation of its safe handling and disposal. 4-(1H-imidazol-1-yl)benzoic acid hydrochloride is an organic compound that requires careful management. While comprehensive toxicological properties may not be fully investigated, the available data necessitates treating it as hazardous waste.[1]

Key Hazards:

  • Skin and Eye Irritation: The compound is classified as causing skin irritation and serious eye irritation.[2][3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[1][2]

These hazards dictate that the primary disposal pathway must prevent uncontrolled release to the environment and minimize personnel exposure. Therefore, under no circumstances should this chemical or its contaminated containers be disposed of via standard trash or sanitary sewer systems .[1][3][4][5]

Chemical and Physical Properties Summary:

PropertyValue
CAS Number 249292-42-0[6]
Molecular Formula C₁₀H₉ClN₂O₂[6]
Molecular Weight 224.64 g/mol [6]
Appearance Solid (powder/crystals)
Primary Hazard Irritant[2][7]

The Disposal Workflow: A Decision-Based Approach

The following diagram outlines the logical workflow for managing all waste streams associated with 4-(1H-imidazol-1-yl)benzoic acid hydrochloride. This process ensures that from the point of generation to the final hand-off, the waste is handled safely and in compliance with regulations.

G cluster_0 Waste Generation Point cluster_1 Categorization cluster_2 Action & Containment cluster_3 Accumulation & Disposal start Waste Generated: 4-(1H-imidazol-1-yl)benzoic acid hydrochloride waste_type Identify Waste Stream start->waste_type solid_waste Unused/Expired Solid waste_type->solid_waste  Solid Chemical   contaminated_labware Contaminated Labware (e.g., weigh boats, vials) waste_type->contaminated_labware Labware contaminated_ppe Contaminated PPE (e.g., gloves, coat) waste_type->contaminated_ppe PPE spill_cleanup Spill Cleanup Debris waste_type->spill_cleanup Spill package Package in a Compatible, Labeled, & Sealed Container solid_waste->package contaminated_labware->package contaminated_ppe->package spill_cleanup->package store Store in Designated Satellite Accumulation Area (SAA) package->store contact Contact Institutional EH&S for Waste Pickup store->contact dispose Professional Disposal (e.g., Incineration) contact->dispose

Caption: Decision workflow for the safe disposal of 4-(1H-imidazol-1-yl)benzoic acid hydrochloride waste.

Detailed Disposal Protocols

Adherence to standardized protocols is essential for safety and compliance. The following step-by-step procedures cover the most common scenarios for waste generation.

Protocol 1: Disposal of Unused, Expired, or Surplus Solid Chemical

This protocol applies to the original product container holding the pure chemical.

  • Do Not Consolidate: Leave the chemical in its original, clearly labeled container.

  • Ensure Container Integrity: Confirm the container lid is tightly sealed and the exterior is clean and free of residue. If the original container is compromised, carefully transfer the contents to a new, compatible container and label it appropriately.

  • Label as Hazardous Waste: Affix your institution's hazardous waste tag directly to the container. The label must clearly state "Hazardous Waste" and identify the contents as "4-(1H-imidazol-1-yl)benzoic acid hydrochloride".[8][9]

  • Segregate and Store: Place the container in your lab's designated Satellite Accumulation Area (SAA).[8][10] It is critical to store it away from incompatible materials, particularly strong bases and oxidizing agents.[2]

  • Arrange for Pickup: Once the container is ready for disposal, submit a chemical waste collection request through your institution's Environmental Health & Safety (EH&S) department.[4][8]

Protocol 2: Disposal of Contaminated Labware and Personal Protective Equipment (PPE)

This covers disposable items that have come into direct contact with the chemical.

  • Gross Decontamination (if applicable): For non-disposable glassware, rinse with a suitable solvent (e.g., water or ethanol). This rinseate must be collected and disposed of as liquid hazardous waste. Note: Do not pour the rinseate down the drain.[4]

  • Collect Solid Waste: Place all contaminated disposable items—including gloves, weighing paper, pipette tips, and paper towels—into a designated solid hazardous waste container.[4] This is typically a sturdy, sealable container lined with a heavy-duty plastic bag.

  • Label the Container: The container must be clearly labeled with "Hazardous Waste" and a list of its contents, including "Debris contaminated with 4-(1H-imidazol-1-yl)benzoic acid hydrochloride".[8][11]

  • Store and Dispose: Keep the container sealed except when adding waste.[8][12] Store it in the SAA and arrange for pickup through your EH&S office when full.

Protocol 3: Spill Cleanup and Disposal

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

  • Ensure Safety: Evacuate non-essential personnel from the area.[1] Ensure adequate ventilation and wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1][13] For significant dust generation, respiratory protection may be necessary.[1]

  • Contain the Spill: Prevent the spread of the solid powder. Avoid dry sweeping, which can create airborne dust.

  • Absorb and Collect: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). Carefully sweep up the mixture and place it into a designated, sealable hazardous waste container.[1]

  • Final Decontamination: Wipe the spill area with a cloth dampened with soap and water. All cleanup materials, including the absorbent, cloths, and any contaminated PPE, must be placed in the hazardous waste container.[4]

  • Label and Dispose: Seal and label the container as "Spill debris containing 4-(1H-imidazol-1-yl)benzoic acid hydrochloride" and move it to the SAA for EH&S pickup.

Final Disposal Pathway: Professional Management

All laboratory-generated hazardous waste must be handled by a licensed professional waste disposal company.[1] The most common and recommended disposal method for this type of organic chemical is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[1] Your institution's EH&S department manages the relationship with these contractors, ensuring that the entire process, from your lab to final destruction, is compliant with all federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[14]

By following these procedures, you contribute to a culture of safety and environmental stewardship, fulfilling a core responsibility of the scientific profession.

References

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]

  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]

  • Capot Chemical Co., Ltd. (2013, September 11). MSDS of 4-(1H-imidazol-1-yl)benzoic Acid.
  • Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]

  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. [Link]

  • Washington State Department of Ecology. Laboratory Guide for Managing Dangerous Waste.
  • Lablogatory. (2022, March 23). Three Rules to Manage Chemical Waste- It's Complicated!. [Link]

  • Safety D
  • Merck Millipore. (2025, December 31). SAFETY DATA SHEET - Benzoic acid. [Link]

  • CymitQuimica. (2023, July 7). 3-(1H-Imidazol-1-yl)
  • Santa Cruz Biotechnology.
  • XCHEMI. 4-(1H-imidazol-2-yl)
  • Thermo Fisher Scientific. 4-(1H-Imidazol-1-yl)

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 4-(1H-imidazol-1-yl)benzoic acid hydrochloride

Executive Safety Summary 4-(1H-imidazol-1-yl)benzoic acid hydrochloride (CAS: 249292-42-0) presents a dual hazard profile: it combines the irritant properties of imidazole derivatives with the acidity of a hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

4-(1H-imidazol-1-yl)benzoic acid hydrochloride (CAS: 249292-42-0) presents a dual hazard profile: it combines the irritant properties of imidazole derivatives with the acidity of a hydrochloride salt. Unlike its free acid counterpart, the hydrochloride form poses an increased risk of corrosive injury to mucous membranes and serious eye damage upon contact with moisture.

Immediate Action Required:

  • Primary Hazard: Respiratory tract irritation (dust) and severe eye irritation/acidic burns.

  • Critical Control: All solid handling must occur inside a certified chemical fume hood.

  • Prohibited: Do not handle on open benchtops. Do not use latex gloves (poor resistance to acidic organics).

Chemical Profile & Hazard Identification

ParameterSpecification
Chemical Name 4-(1H-imidazol-1-yl)benzoic acid hydrochloride
CAS Number 249292-42-0 (HCl salt) / 17616-04-5 (Free acid parent)
Molecular Formula C₁₀H₉ClN₂O₂
Molecular Weight 224.64 g/mol
Physical State Off-white to pale yellow crystalline powder
Acidity (pKa) ~3.0–4.0 (estimated for COOH), HCl salt yields acidic pH in water
GHS Classification Warning / Danger H315 (Skin Irrit.), H319/H318 (Eye Irrit./Damage), H335 (Resp.[1][2][3][4][5] Irrit.)

Scientist’s Note: The hydrochloride salt is hygroscopic. Upon contact with sweat or mucosal moisture, it hydrolyzes to release protons (


), significantly lowering local pH. This mechanism transforms a simple "dust nuisance" into a chemical burn hazard.

Personal Protective Equipment (PPE) Matrix

This matrix is designed based on the "Barrier-to-Hazard" principle. Do not deviate without a documented risk assessment.[5]

Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Respiratory N95 (US) / P2 (EU) Respirator (Minimum)The powder is fine and easily aerosolized. Inhalation causes immediate coughing and burning of the upper respiratory tract due to acidic hydrolysis.
Hand Protection Nitrile Rubber (0.11 mm min) Double-gloving recommendedNitrile provides superior resistance to organic acids compared to latex. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.
Eye Protection Chemical Goggles (Indirect Venting)Avoid Safety Glasses with gapsStandard safety glasses allow airborne dust to bypass side shields. Goggles seal the orbital area, preventing dust entry which can turn into acidic solution in tear fluid.
Body Defense Lab Coat (High-Neck/Snap) + Tyvek Sleeves (Optional)Prevents accumulation of dust on street clothes. Tyvek sleeves bridge the gap between glove and coat cuff, a common exposure point during weighing.

Operational Workflow: Safe Handling Protocol

This workflow integrates safety into the experimental process, ensuring that protection is active before the hazard exists.

Phase A: Receipt & Storage
  • Inspection: Upon receipt, wipe the exterior of the bottle with a damp paper towel (neutralizing potential external residue) before storing.

  • Storage: Store in a desiccator or tightly sealed container. Moisture absorption causes clumping, which paradoxically increases handling risk by requiring forceful breaking of aggregates, generating sudden dust clouds.

Phase B: Weighing & Transfer (Critical Control Point)
  • Location: Chemical Fume Hood (Sash height < 18 inches).

  • Static Control: Use an antistatic gun or ionizer if available. Dry organic salts are static-prone; "flying powder" is a major contamination vector.

  • The "Transfer" Technique:

    • Place the receiving vessel (flask) inside the hood.

    • Open the source container only inside the hood.

    • Use a disposable spatula. Do not tap the spatula against the flask rim (creates aerosol).

    • Self-Validation: After weighing, shine a flashlight beam across the hood opening (Tyndall effect). If you see sparkling dust particles, your transfer technique was too aggressive.

Phase C: Solubilization
  • Solvent Choice: Soluble in DMSO, Methanol, and Water (pH dependent).

  • Exothermic Note: Dissolving the HCl salt in water may be slightly exothermic. Add solid to solvent slowly.

  • Neutralization: If used in coupling reactions (e.g., MOF synthesis or amide coupling), an organic base (TEA, DIPEA) is often required to scavenge the HCl. Add the base slowly to prevent fuming or heat spikes.

Visual Logic: PPE & Handling Decision Tree

The following diagram outlines the logical flow for determining safety measures based on the quantity handled.

G Start Start: Handling 4-(1H-imidazol-1-yl)benzoic acid HCl Quantity Assess Quantity Start->Quantity SmallScale < 1 gram (Analytical/Screening) Quantity->SmallScale LargeScale > 1 gram (Prep Scale/Synthesis) Quantity->LargeScale Hood1 Standard Fume Hood (Sash < 18 inches) SmallScale->Hood1 Hood2 High-Efficiency Hood or Powder Containment Enclosure LargeScale->Hood2 PPE1 PPE: Nitrile Gloves + Safety Glasses Hood1->PPE1 Dissolve Solubilization Step (Add Solid to Liquid) PPE1->Dissolve PPE2 PPE: Double Nitrile + Goggles + N95/P3 Hood2->PPE2 PPE2->Dissolve Waste Disposal: Acidic Waste Stream Dissolve->Waste Post-Experiment

Figure 1: Decision matrix for selecting engineering controls and PPE based on operational scale.

Emergency Protocols

Spills (Dry Powder)[6]
  • Do NOT use a brush or broom (generates dust).

  • Cover the spill with a paper towel dampened with water or a weak sodium bicarbonate solution (to neutralize acidity).

  • Wipe up carefully, folding the towel inward to trap the solid.

  • Clean the surface with soap and water.[3][4][6][7][8]

First Aid
  • Eye Contact (Highest Risk): Immediately flush with water for 15 minutes .[4][7] Hold eyelids open. The HCl component can cause rapid corneal damage. Seek medical attention.

  • Skin Contact: Wash with soap and water.[3][4][6][7][8] If redness persists (dermatitis), consult a physician.

  • Inhalation: Move to fresh air. If wheezing occurs, medical evaluation is required (potential for delayed pulmonary irritation).

Disposal Strategy

Environmental Compliance: Do not dispose of down the drain. This compound is an organic chloride salt and potentially harmful to aquatic life.

  • Solid Waste: Collect in a container labeled "Solid Organic Waste (Hazardous: Irritant/Acidic)."

  • Liquid Waste: Combine with compatible organic solvents (e.g., acetone/ethanol washings).

  • Destruction: The standard method is Incineration equipped with an afterburner and scrubber (to handle Nitrogen and Chlorine combustion byproducts) [1, 2].

References

Sources

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